2''-O-Rhamnosylicariside II
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O14/c1-13(2)6-11-18-19(34)12-20(35)21-24(38)30(28(45-29(18)21)16-7-9-17(42-5)10-8-16)46-33-31(26(40)23(37)15(4)44-33)47-32-27(41)25(39)22(36)14(3)43-32/h6-10,12,14-15,22-23,25-27,31-37,39-41H,11H2,1-5H3/t14-,15-,22-,23-,25+,26+,27+,31+,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBJKPLTBPGHDJ-ZJTKNEERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C(=CC(=C4C3=O)O)O)CC=C(C)C)C5=CC=C(C=C5)OC)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C(=CC(=C4C3=O)O)O)CC=C(C)C)C5=CC=C(C=C5)OC)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2''-O-Rhamnosylicariside II for Researchers and Drug Development Professionals
An introduction to the flavonoid glycoside 2''-O-Rhamnosylicariside II, detailing its chemical properties, biological activities, and underlying mechanisms of action. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data and outlining detailed experimental protocols from recent studies.
Core Compound Identity
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | [3] |
| Molecular Formula | C₃₃H₄₀O₁₄ | [3] |
| Molecular Weight | 660.7 g/mol | [3] |
| CAS Number | 135293-13-9 | [4] |
| Appearance | Light yellow to yellow solid | [5] |
| Solubility | Soluble in DMSO | [5] |
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological activities, with the most notable being its effects on bone metabolism and its potential for hepatotoxicity at high concentrations.
Anti-Osteoporotic Effects
Recent studies have highlighted the potential of this compound in the treatment of osteoporosis. It has been shown to promote the differentiation of osteoblasts, the cells responsible for bone formation.[6][7]
The primary mechanism underlying this effect is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α).[6] Under hypoxic conditions, which can be present in the bone microenvironment, HIF-1α can suppress osteoblast differentiation. This compound has been found to directly bind to HIF-1α, leading to its inhibition and a subsequent increase in the expression of osteogenic markers like Collagen Type I Alpha 1 Chain (COL1A1).[6] This targeted inhibition of HIF-1α suggests a promising therapeutic strategy for osteoporosis.[6]
Hepatotoxicity
Conversely, at high concentrations, this compound has been shown to exhibit hepatotoxic effects.[8] Studies have indicated that it can induce idiosyncratic drug-induced liver injury (IDILI), particularly in the presence of an inflammatory stimulus like lipopolysaccharide (LPS).[9]
The mechanism of this hepatotoxicity involves the activation of the NLRP3 inflammasome.[9] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines such as IL-1β, leading to inflammatory cell death (pyroptosis).[9]
Anti-inflammatory and Antioxidant Properties
This compound is also recognized for its anti-inflammatory and antioxidant activities, which are common characteristics of flavonoids.[4] While the precise signaling pathways for these effects are still under investigation, it is suggested that its anti-inflammatory actions may be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[2]
Its antioxidant properties have been quantified, with a reported IC50 value of 90.5 µM for its free radical scavenging activity.[4] The mechanism is likely due to the presence of hydroxyl groups in its flavonoid backbone, which can donate hydrogen atoms to neutralize free radicals.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on this compound.
Table 1: Cytotoxicity Data
| Cell Line | Assay | Concentration | Effect | Reference |
| HL-7702 (human liver) | LDH release | 66 µg/mL | Significant increase in LDH release | [8] |
| HL-7702 (human liver) | AST release | 66 µg/mL | Significant increase in AST release | [8] |
| HL-7702 (human liver) | GSH levels | 66 µg/mL | Significant decrease in GSH levels | [8] |
| HL-7702 (human liver) | MDA levels | 66 µg/mL | Significant increase in MDA levels | [8] |
| HepG2 (human liver) | LDH release | 66 µg/mL | Significant increase in LDH release | [8] |
| HepG2 (human liver) | AST release | 66 µg/mL | Significant increase in AST release | [8] |
| HepG2 (human liver) | GSH levels | 66 µg/mL | Significant decrease in GSH levels | [8] |
| HepG2 (human liver) | MDA levels | 66 µg/mL | Significant increase in MDA levels | [8] |
Table 2: Antioxidant Activity
| Assay | IC50 Value | Reference |
| Free Radical Scavenging | 90.5 µM | [4] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments involving this compound.
Cell Viability and Cytotoxicity Assays
Cell Culture and Treatment: Human liver cell lines (HL-7702 and HepG2) or other relevant cell types are cultured in appropriate media and conditions.[8] For cytotoxicity studies, cells are seeded in 96-well plates and treated with various concentrations of this compound (e.g., 3, 7.5, and 66 µg/mL) for a specified duration (e.g., 24 hours).[8]
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity. The culture supernatant is collected and incubated with a reaction mixture containing NAD+, lactate, and a tetrazolium salt. The amount of formazan (B1609692) produced, which is proportional to the LDH activity, is measured spectrophotometrically.[8]
Glutathione (GSH) and Malondialdehyde (MDA) Assays: These assays assess oxidative stress. Intracellular GSH levels are measured using a commercially available kit, often based on the reaction of GSH with a chromogenic reagent. MDA, a marker of lipid peroxidation, is typically quantified using the thiobarbituric acid reactive substances (TBARS) assay.[8]
Osteoblast Differentiation Assays
Cell Culture and Induction: Mesenchymal stem cells (MSCs) or pre-osteoblastic cells (e.g., MC3T3-E1) are cultured in osteogenic induction medium, which typically contains ascorbic acid, β-glycerophosphate, and dexamethasone.[7] Cells are treated with this compound at various concentrations.[10]
Alkaline Phosphatase (ALP) Staining and Activity Assay: ALP is an early marker of osteoblast differentiation. For staining, cells are fixed and incubated with a solution containing a substrate for ALP (e.g., BCIP/NBT). The development of a colored precipitate indicates ALP activity. For a quantitative measurement, cell lysates are incubated with p-nitrophenyl phosphate (B84403) (pNPP), and the production of p-nitrophenol is measured spectrophotometrically.[7][10]
Alizarin Red S Staining: This staining method is used to detect calcium deposition, a marker of late-stage osteoblast differentiation and matrix mineralization. Cells are fixed and stained with an Alizarin Red S solution. The formation of red-orange mineralized nodules is observed and can be quantified by extracting the stain and measuring its absorbance.[7][10]
Western Blotting for Protein Expression Analysis
Protein Extraction and Quantification: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.[7]
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., anti-HIF-1α, anti-NLRP3, anti-p65). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7][11]
Conclusion and Future Directions
This compound is a multifaceted flavonoid glycoside with opposing biological effects depending on the context and concentration. Its ability to promote osteoblast differentiation by inhibiting HIF-1α makes it a promising candidate for the development of new therapies for osteoporosis. However, its potential for hepatotoxicity, mediated by NLRP3 inflammasome activation, warrants careful consideration in any therapeutic application.
Future research should focus on further elucidating the detailed molecular mechanisms of its anti-inflammatory and antioxidant effects. Additionally, in vivo studies are needed to confirm its efficacy and safety for the treatment of osteoporosis. Structure-activity relationship studies could also be beneficial in designing analogs with enhanced therapeutic effects and reduced toxicity. For drug development professionals, understanding the dual nature of this compound is crucial for designing safe and effective therapeutic strategies.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamic material basis and mechanism of Tenghuang Jiangu Wan on osteoarthritis using UPLC-Q-TOF-MS integrated with target network pharmacology - Arabian Journal of Chemistry [arabjchem.org]
- 4. CAS 135293-13-9: this compound | CymitQuimica [cymitquimica.com]
- 5. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The chemicalome profiling of Zishen Yuzhen Pill in vivo and its promoting effect on osteogenic differentiation of MC3T3-E1 cells [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Integrating strategies of metabolomics, network pharmacology, and experiment validation to investigate the processing mechanism of Epimedium fried with suet oil to warm kidney and enhance yang [frontiersin.org]
- 10. e-century.us [e-century.us]
- 11. benchchem.com [benchchem.com]
Unveiling 2''-O-Rhamnosylicariside II: A Technical Guide to Its Natural Sources and Scientific Significance
For Immediate Release
Shanghai, China – December 6, 2025 – In the intricate world of natural product chemistry, the flavonoid glycoside 2''-O-Rhamnosylicariside II has emerged as a molecule of significant interest for researchers in drug development and the life sciences. This in-depth technical guide provides a comprehensive overview of its natural origins, biological activities, and the experimental methodologies used for its study, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a flavonoid glycoside predominantly found in various species of the genus Epimedium, a plant with a long history of use in traditional Chinese medicine. Structurally, it is characterized by a rhamnose sugar moiety attached to the icariside II backbone. This compound has garnered attention for its potential therapeutic applications, particularly in the context of postmenopausal osteoporosis, as well as for its antioxidant and anti-inflammatory properties. However, it is also crucial to note its potential for hepatotoxicity at certain concentrations, a factor that necessitates careful consideration in any drug development program.
Natural Sources and Quantitative Analysis
The primary natural sources of this compound are plants belonging to the Epimedium genus, commonly known as Horny Goat Weed or Yin Yang Huo. Species such as Epimedium brevicornu, Epimedium sagittatum, and Epimedium koreanum are known to contain this compound. The concentration of this compound can vary significantly depending on the species, geographical origin, and the part of the plant used.
For researchers seeking to isolate or quantify this compound, a clear understanding of its distribution is essential. The following table summarizes the quantitative data available in the scientific literature.
| Plant Species | Plant Part | Concentration of this compound | Reference |
| Epimedium species (unspecified) | Aerial Parts | Variable, quantified alongside 14 other flavonoids | [1] |
| Epimedium grandiflorum | Aerial Parts | LOD: 0.1-0.5 µg/mL, LOQ: 0.3-1 µg/mL (as part of a multi-compound analysis) | [2] |
| Epimedium brevicornu | Aerial Parts | Not explicitly quantified, but identified as a constituent | [3] |
| Epimedium sagittatum | Aerial Parts | Not explicitly quantified, but identified as a constituent | [4] |
| Shenbao Tablet (Herbal Preparation) | - | Identified as a constituent | [5] |
Note: The available literature often quantifies a range of flavonoids simultaneously, and specific, comparative data for this compound across different species remains an area for further research.
Biological Activities and Signaling Pathways
This compound exhibits a dual nature in its biological effects, showing both therapeutic potential and toxicological concerns.
Anti-Osteoporotic Effects via the HIF-1α Signaling Pathway
A significant body of research points to the potential of this compound in mitigating postmenopausal osteoporosis. The underlying mechanism involves the modulation of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway in osteoblasts[6]. Under hypoxic conditions, which can occur in the bone microenvironment, HIF-1α plays a crucial role in bone homeostasis[1][7][8][9][10]. This compound has been shown to interact with and inhibit HIF-1α, thereby influencing downstream processes that lead to enhanced osteoblast differentiation and bone formation[6].
The following diagram illustrates the proposed mechanism of action:
Hepatotoxicity and Oxidative Stress
Conversely, studies have raised concerns about the potential hepatotoxicity of this compound at higher concentrations[11]. The mechanism is believed to be linked to the induction of oxidative stress in hepatocytes[2][12]. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to cellular damage and, ultimately, apoptosis (programmed cell death)[2][12][13].
The signaling cascade involved in this compound-induced hepatotoxicity is depicted below:
Experimental Protocols
A crucial aspect of research involving natural products is the methodology for their extraction, isolation, and quantification. The following sections provide an overview of the experimental protocols cited in the literature.
Extraction and Isolation
A patented method provides a general workflow for the high-purity separation and extraction of flavonoids from Epimedium, which can be adapted for this compound[14].
Protocol Overview:
-
Leaching: Coarse powder of Herba Epimedii is leached with 80% ethanol (B145695).
-
Concentration: The ethanol is recovered through concentration to yield a crude extract.
-
Dissolution and Adsorption: The crude extract is dissolved in water, filtered, and the supernatant is passed through a macroporous resin adsorption column (e.g., DM301).
-
Elution: The column is sequentially eluted with water, followed by increasing concentrations of ethanol (e.g., 20%, 45%, 60%). The fraction containing this compound is collected.
-
Purification: The collected eluent is concentrated, the pH is adjusted, and the solution is extracted with an organic solvent like ethyl acetate.
-
Recrystallization: The extract is further purified by recrystallization from hot ethanol to obtain high-purity this compound.
The following diagram outlines this experimental workflow:
Quantitative Analysis using UPLC-MS/MS
Typical UPLC-MS/MS Parameters:
-
Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Conclusion and Future Directions
This compound stands as a compelling natural product with a clear dual functionality that warrants further investigation. Its potential as a therapeutic agent for osteoporosis is promising, particularly given its targeted action on the HIF-1α signaling pathway. However, the associated risk of hepatotoxicity underscores the importance of careful dose-response studies and potential chemical modifications to enhance its safety profile.
Future research should focus on:
-
Comprehensive Quantitative Analysis: Systematic studies to quantify the content of this compound across a wider range of Epimedium species and geographical locations.
-
Mechanism of Action: Deeper elucidation of the molecular interactions within the HIF-1α and oxidative stress pathways.
-
Drug Development: Structure-activity relationship (SAR) studies to design analogs with improved therapeutic indices, maximizing anti-osteoporotic effects while minimizing hepatotoxicity.
This technical guide provides a foundational understanding of this compound for the scientific community. Continued research into this fascinating molecule holds the potential to unlock new therapeutic avenues for debilitating diseases like osteoporosis.
References
- 1. Role of hypoxia-inducible factor-1α in angiogenic–osteogenic coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction and regulation of hepatocyte apoptosis by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The Bioactive Compounds of Epimedium and Their Potential Mechanism of Action in Treating Osteoporosis: A Network Pharmacology and Experimental Validation Study [mdpi.com]
- 7. Osteoblast Hypoxia-Inducible Factor-1α Pathway Activation Restrains Osteoclastogenesis via the Interleukin-33-MicroRNA-34a-Notch1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIF-1α increases the osteogenic capacity of ADSCs by coupling angiogenesis and osteogenesis via the HIF-1α/VEGF/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIF-1α Inhibits Wnt Signaling Pathway by Activating Sost Expression in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIF-1α Regulates Bone Homeostasis and Angiogenesis, Participating in the Occurrence of Bone Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. CN112266399B - High-purity separation and extraction method of epimedium extract - Google Patents [patents.google.com]
- 15. dovepress.com [dovepress.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Guide: 2''-O-Rhamnosylicariside II in Epimedium Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2''-O-Rhamnosylicariside II, a significant flavonoid glycoside found in various Epimedium species. This document details its presence across different species, methods for its extraction, isolation, and quantification, and its modulation of key signaling pathways, particularly relevant to osteoporosis research.
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound varies among different Epimedium species. A comparative analysis using Ultrafast Performance Liquid Chromatography coupled with Triple Quadrupole-Linear Ion Trap Mass Spectrometry (UFLC-QTRAP-MS/MS) has provided quantitative data on its content in five commonly used species of Epimedii Folium.[1]
| Epimedium Species | Mean Concentration of this compound (µg/g) |
| Epimedium brevicornu Maxim. | 15.31 |
| Epimedium sagittatum (Sieb. et Zucc.) Maxim. | 2.68 |
| Epimedium pubescens Maxim. | 1.13 |
| Epimedium koreanum Nakai | 1.89 |
| Epimedium wushanense T.S. Ying | 18.54 |
Data sourced from Guo et al., 2023.[1]
Experimental Protocols
Extraction and Isolation of this compound
The following is a general protocol for the extraction and isolation of this compound and other flavonoid glycosides from Epimedium plant material.
a) Extraction:
-
Sample Preparation: Air-dry the aerial parts of the Epimedium plant and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with 70% ethanol (B145695) at room temperature. The extraction is typically carried out multiple times (e.g., 3 times for 2 hours each) to ensure maximum yield.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
b) Isolation using Column Chromatography:
-
Adsorbent: Use silica (B1680970) gel or Sephadex LH-20 as the stationary phase for column chromatography.
-
Elution: Apply the crude extract to the column and elute with a gradient of solvents. A common solvent system for flavonoid glycosides is a step-wise gradient of chloroform-methanol or dichloromethane-methanol, with an increasing proportion of methanol (B129727). For Sephadex LH-20, methanol is a common eluent.
-
Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
c) Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape) is typically used.
-
Detection: Monitor the elution at a specific wavelength (e.g., 270 nm) to detect the compound.
-
Fraction Collection and Verification: Collect the peak corresponding to this compound. The purity of the isolated compound can be verified by analytical HPLC and its structure confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantification by UFLC-QTRAP-MS/MS
This method allows for the sensitive and accurate determination of this compound in plant extracts.[1]
-
Chromatographic System: Ultrafast Performance Liquid Chromatography (UFLC) system.
-
Column: A reversed-phase C18 column (e.g., Agilent Zorbax Extend C18, 4.6 × 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using (A) 0.05% formic acid in water and (B) 0.05% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Mass Spectrometer: A triple quadrupole-linear ion trap mass spectrometer with an electrospray ionization (ESI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM) in negative ion mode.
-
Quantification: Use a standard curve prepared with a purified reference standard of this compound.
In Vitro Osteoblast Differentiation Assay
This assay is used to evaluate the effect of this compound on the differentiation of pre-osteoblastic cells (e.g., MC3T3-E1).
-
Cell Culture: Culture MC3T3-E1 cells in a suitable growth medium until they reach confluence.
-
Induction of Differentiation: Switch the growth medium to an osteogenic induction medium containing ascorbic acid and β-glycerophosphate. Treat the cells with different concentrations of this compound.
-
Alkaline Phosphatase (ALP) Staining: After a few days of induction, fix the cells and stain for ALP activity, an early marker of osteoblast differentiation.
-
Mineralization Assay (Alizarin Red S Staining): After a longer induction period (e.g., 14-21 days), fix the cells and stain with Alizarin Red S solution to visualize calcium deposits, a marker of late-stage osteoblast differentiation and matrix mineralization.
-
Quantification: The stained minerals can be destained, and the absorbance of the resulting solution can be measured to quantify the extent of mineralization.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to determine the effect of this compound on the protein expression levels of key components of the HIF-1α and NF-κB signaling pathways.
-
Cell Treatment and Lysis: Treat cells (e.g., MC3T3-E1) with this compound for a specified period. For HIF-1α studies, cells are often subjected to hypoxic conditions. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., HIF-1α, p65, IκBα, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its biological effects, particularly in the context of osteoporosis, by modulating specific signaling pathways.
Inhibition of the HIF-1α Signaling Pathway
Under hypoxic conditions, which can be present in the bone microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the expression of genes that can negatively impact bone formation. This compound has been found to inhibit the expression of the HIF-1α gene and protein. This action helps to promote osteoblast differentiation and enhance the expression of collagen type I alpha 1 (COL1A1), a key component of the bone matrix.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of 2''-O-Rhamnosylicariside II
For Immediate Release
Shanghai, China – December 6, 2025 – A comprehensive technical guide detailing the biosynthetic pathway of 2''-O-Rhamnosylicariside II, a significant flavonoid glycoside with potential therapeutic applications, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the enzymatic steps, precursor molecules, and regulatory mechanisms involved in the synthesis of this complex natural product.
This compound is a characteristic flavonoid found in plants of the Epimedium genus, which have a long history of use in traditional medicine. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of a flavonoid aglycone core. Subsequent glycosylation steps, catalyzed by specific UDP-glycosyltransferases (UGTs), are responsible for the attachment of sugar moieties, which are critical for the compound's stability, solubility, and bioactivity.
The final and defining step in the formation of this compound is the rhamnosylation of its immediate precursor, Icariside II (also known as baohuoside I). This reaction involves the transfer of a rhamnose sugar molecule from a UDP-L-rhamnose donor to the 2''-hydroxyl group of the glucose moiety already present on Icariside II. This specific glycosylation is catalyzed by a putative UDP-glycosyltransferase, likely a rhamnosyltransferase, that recognizes the flavonoid-3-O-glucoside structure of Icariside II.
The essential sugar donor, UDP-L-rhamnose, is itself synthesized from UDP-D-glucose through a series of enzymatic reactions. This precursor pathway is a critical upstream component of the overall biosynthesis.
Quantitative Data Summary
While specific kinetic data for the final rhamnosylation step in Epimedium is not yet fully elucidated, representative kinetic parameters for plant flavonoid rhamnosyltransferases acting on similar substrates provide valuable insights.
| Enzyme Type | Substrate | Km (µM) | Vmax (nmol/mg/min) | Optimal pH | Optimal Temperature (°C) |
| Flavonoid 3-O-glucoside rhamnosyltransferase (Representative) | Flavonoid-3-O-glucoside | 50 - 200 | 1 - 10 | 7.0 - 8.0 | 30 - 40 |
| Flavonoid 7-O-glucoside 2''-O-rhamnosyltransferase (Citrus) | Naringenin-7-O-glucoside (Prunin) | 2.4 | 0.6 (pmol/min/mg) | ~7.5 | ~30 |
| UDP-rhamnose Synthase | UDP-glucose | 15 - 50 | 5 - 20 | 7.5 - 8.5 | 30 - 37 |
Experimental Protocols
1. In Vitro Assay for Rhamnosyltransferase Activity
This protocol is designed to determine the activity of a putative icariside II 2''-O-rhamnosyltransferase.
-
Reaction Mixture (100 µL total volume):
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM Dithiothreitol (DTT)
-
10 µg of purified recombinant rhamnosyltransferase
-
200 µM Icariside II (substrate)
-
1 mM UDP-L-rhamnose (sugar donor)
-
-
Procedure:
-
Combine all components in a microcentrifuge tube.
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound.
-
2. Expression and Purification of Recombinant Glycosyltransferases
This protocol outlines the general steps for producing the enzymes involved in the biosynthetic pathway for in vitro studies.
-
Cloning and Expression:
-
Synthesize the codon-optimized gene encoding the target glycosyltransferase.
-
Clone the gene into an appropriate expression vector (e.g., pET-28a(+) for E. coli) with a purification tag (e.g., His-tag).
-
Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)).
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a suitable temperature (e.g., 16-20°C) for an appropriate duration (e.g., 12-16 hours).
-
-
Purification:
-
Harvest the cells by centrifugation and resuspend them in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Elute the purified protein and dialyze against a storage buffer.
-
Assess protein purity and concentration using SDS-PAGE and a protein quantification assay (e.g., Bradford assay).
-
Visualizing the Pathway and Workflow
To further clarify the biosynthetic process and experimental design, the following diagrams have been generated using the Graphviz DOT language.
Biosynthetic pathway of this compound.
Experimental workflow for enzyme characterization.
This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for future research into the biosynthesis of this compound and other related bioactive flavonoid glycosides. The detailed protocols and pathway visualizations are intended to facilitate the design and execution of experiments aimed at further unraveling the complexities of plant natural product biosynthesis.
An In-depth Technical Guide to 2''-O-Rhamnosylicariside II (CAS: 135293-13-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2''-O-Rhamnosylicariside II is a flavonoid glycoside naturally occurring in plants of the Epimedium genus, a staple in Traditional Chinese Medicine.[1][2] This compound has garnered significant scientific interest for its diverse biological activities, including its potential therapeutic applications in osteoporosis, as well as its noted antioxidant, anti-inflammatory, and hepatotoxic properties.[3][4][5] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and relevant experimental protocols for this compound, intended to serve as a valuable resource for researchers in pharmacology and drug discovery.
Chemical and Physical Properties
This compound, a complex flavonoid glycoside, possesses the following chemical and physical characteristics:
| Property | Value |
| CAS Number | 135293-13-9 |
| Molecular Formula | C₃₃H₄₀O₁₄ |
| Molecular Weight | 660.66 g/mol [1] |
| IUPAC Name | 3-[[6-deoxy-2-O-(6-deoxy-α-L-mannopyranosyl)-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one[2] |
| Synonyms | 2"-O-Rhys II[2] |
| Appearance | Light yellow to yellow solid[1] |
| Solubility | Soluble in DMSO[1][2] |
| Storage | 4°C for short-term storage; -20°C to -80°C in solvent for long-term storage[1] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological effects, with significant research focused on its impact on bone metabolism, liver cells, and its antioxidant and anti-inflammatory potential.
Effects on Osteoporosis
Recent studies have highlighted the potential of this compound in the treatment of postmenopausal osteoporosis.[1][5] It has been shown to promote the differentiation of osteoblasts, the cells responsible for bone formation.[5][6] This effect is primarily mediated through the inhibition of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway.[5][6] Under hypoxic conditions, HIF-1α can suppress osteoblast differentiation; by inhibiting HIF-1α, this compound enhances the expression of key osteogenic markers like Collagen Type I Alpha 1 Chain (COL1A1).[5]
| Biological Effect | Concentration | Cell/Animal Model | Outcome |
| Inhibition of osteoclast-like cell formation | 2 µM | Not specified | Potent inhibition without toxic effects[4] |
| Promotion of osteoblast differentiation | Not specified | In vitro | Binds to and inhibits HIF-1α gene and protein expression, enhancing COL1A1 protein expression[5][6] |
| Improvement of bone microstructure | Not specified | In vivo (OVX mouse model) | Reduces bone loss, decreases bone marrow adipose tissue, and enhances bone formation by suppressing HIF-1α protein expression[5][6][7] |
Hepatotoxicity
Conversely, at higher concentrations, this compound has demonstrated hepatotoxic effects.[2] This toxicity is characterized by increased levels of liver enzymes and markers of oxidative stress.[2][5]
| Biological Effect | Concentration | Cell/Animal Model | Outcome |
| Increased liver enzyme and oxidative stress markers | 66 µg/mL | HL-7702 cells | Increased aspartate aminotransferase (AST) and lactate (B86563) dehydrogenase (LDH) levels, increased malondialdehyde (MDA), and decreased glutathione (B108866) (GSH)[2][5] |
| Mortality in zebrafish larvae | 100 µM | Zebrafish larvae | 100% mortality[2] |
| Hepatocellular damage in adult zebrafish | 25 µM | Adult zebrafish | Induced hepatocellular vacuolization and degeneration[2] |
Antioxidant and Anti-inflammatory Activity
This compound has also been recognized for its antioxidant and anti-inflammatory properties.[3][4]
| Activity | IC₅₀ Value / Concentration | Assay |
| Antioxidant Activity | 90.5 µM | Not specified[3] |
| Antioxidant Activity | 11.5 µg/mL | Not specified[4] |
| Anti-inflammatory Effects | Not specified | Human Osteoarthritic Chondrocytes |
Signaling Pathways and Mechanisms of Action
The primary elucidated mechanism of action for this compound in promoting bone formation involves the modulation of the HIF-1α signaling pathway. In the context of hepatotoxicity, the mechanism appears to be related to the induction of oxidative stress.
References
- 1. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 2''-O-Rhamnosylicariside II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activities of 2''-O-Rhamnosylicariside II, a flavonoid glycoside found in plants of the Epimedium genus. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's known signaling pathways and experimental workflows.
Overview of Biological Activities
This compound has demonstrated a range of biological effects, with the most prominent being its potential role in mitigating postmenopausal osteoporosis and its noted hepatotoxicity at certain concentrations. It also exhibits anti-inflammatory properties. This guide will delve into the experimental evidence supporting these activities.
Quantitative Data Summary
The biological effects of this compound have been quantified in several key studies. The following tables summarize the significant findings.
Table 1: Hepatotoxicity Data
| Cell Line | Concentration (µg/mL) | Parameter | Observed Effect |
| HL-7702 | 66 | Aspartate Aminotransferase (AST) | Significant Increase |
| HL-7702 | 66 | Lactate Dehydrogenase (LDH) | Significant Increase |
| HL-7702 | 66 | Glutathione (GSH) | Significant Decrease |
| HL-7702 | 66 | Malondialdehyde (MDA) | Significant Increase |
| HepG2 | 66 | Aspartate Aminotransferase (AST) | Significant Increase |
| HepG2 | 66 | Lactate Dehydrogenase (LDH) | Significant Increase |
| HepG2 | 66 | Glutathione (GSH) | Significant Decrease |
| HepG2 | 66 | Malondialdehyde (MDA) | Significant Increase |
Table 2: Anti-Osteoporosis Activity
| Model System | Treatment | Key Finding |
| Ovariectomized (OVX) Mice | 15 mg/kg & 30 mg/kg | Dose-dependent reduction in bone marrow adipose tissue and increase in subchondral bone trabeculae.[1] |
| MC3T3-E1 Cells (hypoxia) | Various concentrations | Promotion of osteoblast differentiation and inhibition of HIF-1α gene and protein expression.[2][3] |
Table 3: Anti-Inflammatory Effects in Human Osteoarthritic Chondrocytes
| Concentration | Anabolic Effect (Glycosaminoglycan Production) |
| 1 µM | 102.1 ± 6.6 (% of control) |
| 10 µM | 105.5 ± 4.7 (% of control) |
| 25 µM | 91.8 ± 3.2 (% of control) |
| 50 µM | 102.9 ± 2.1 (% of control) |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments investigating the biological activity of this compound.
In Vitro Cytotoxicity Assay
This protocol is based on studies assessing the hepatotoxicity of this compound in human liver cell lines.[4][5]
Objective: To determine the cytotoxic effects of this compound on human normal liver cells (HL-7702) and human hepatoma cells (HepG2).
Materials:
-
This compound
-
HL-7702 and HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay kits for AST, LDH, GSH, and MDA
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Culture: Culture HL-7702 and HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve final concentrations (e.g., 3, 7.5, and 66 µg/mL), ensuring the final DMSO concentration does not exceed 0.5%.
-
Treatment: Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control group (medium with DMSO) and a blank control group (medium only).
-
Incubation: Incubate the plates for 24 hours.
-
Biochemical Analysis: After incubation, collect the cell culture supernatant and cell lysates.
-
AST and LDH Measurement: Measure the activity of AST and LDH in the culture supernatant using commercially available assay kits as per the manufacturer's instructions.
-
GSH and MDA Measurement: Measure the levels of GSH and MDA in the cell lysates using commercially available assay kits as per the manufacturer's instructions.
-
Data Analysis: Analyze the data and express the results as mean ± standard deviation. Statistical significance is determined using appropriate tests (e.g., ANOVA).
In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis
This protocol is designed to evaluate the in vivo anti-osteoporotic effects of this compound.[1]
Objective: To assess the ability of this compound to prevent bone loss in a mouse model of postmenopausal osteoporosis.
Materials:
-
Female C57BL/6 mice (4 weeks old)
-
This compound
-
Physiological saline
-
Polyethylene-hydrogenated castor oil
-
DMSO
-
Anesthetic agent
-
Micro-CT scanner
-
Histology equipment and reagents (formalin, hematoxylin, eosin)
-
Immunohistochemistry reagents (primary antibody against HIF-1α)
Procedure:
-
Acclimatization: Acclimatize the mice for one week.
-
Surgical Procedure: Randomly divide the mice into four groups: Sham, OVX, OVX + 15 mg/kg this compound, and OVX + 30 mg/kg this compound.
-
OVX Groups: Anesthetize the mice and perform bilateral ovariectomy.
-
Sham Group: Anesthetize the mice and expose the ovaries, but do not remove them.
-
-
Recovery: Allow the mice to recover for one week after surgery.
-
Drug Administration:
-
Prepare the this compound solution in physiological saline containing 15% polyethylene-hydrogenated castor oil and 6% DMSO.
-
Administer the respective treatments (vehicle or this compound) to the mice via oral gavage every other day for two months.
-
-
Euthanasia and Sample Collection: At the end of the treatment period, euthanize the mice and collect the femurs.
-
Micro-CT Analysis: Analyze the femurs using a micro-CT scanner to evaluate bone microarchitecture (e.g., bone volume/total volume, trabecular number, trabecular thickness).
-
Histological Analysis: Fix the femurs in 10% formalin, decalcify, and embed in paraffin. Section the tissues and perform Hematoxylin and Eosin (H&E) staining to visualize bone marrow adipose tissue and trabecular structure.
-
Immunohistochemistry: Perform immunohistochemical staining on the femoral sections using an antibody against HIF-1α to assess its protein expression levels.
-
Data Analysis: Quantify the micro-CT parameters, histological features, and immunohistochemical staining. Perform statistical analysis to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes provides a clearer understanding of the research. The following diagrams were generated using Graphviz (DOT language).
Caption: A generalized workflow for investigating the biological activity of this compound.
Caption: Proposed mechanism of this compound in the HIF-1α signaling pathway in osteoporosis.
Caption: General anti-inflammatory mechanism potentially involving the NF-κB pathway.
Conclusion
This compound is a flavonoid glycoside with multifaceted biological activities. Its potential to promote bone formation by inhibiting the HIF-1α pathway makes it a promising candidate for further research in the context of osteoporosis.[1][2][3] Concurrently, its demonstrated hepatotoxicity at higher concentrations underscores the importance of careful dose-response studies in any future therapeutic development.[4][5] The anti-inflammatory effects observed in chondrocytes suggest a broader therapeutic potential that warrants further investigation.[6][7] This technical guide provides a foundational resource for researchers and drug development professionals interested in the further exploration of this compound.
References
- 1. The Bioactive Compounds of Epimedium and Their Potential Mechanism of Action in Treating Osteoporosis: A Network Pharmacology and Experimental Validation Study [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Bioactive Compounds of Epimedium and Their Potential Mechanism of Action in Treating Osteoporosis: A Network Pharmacology and Experimental Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 2″- O-Rhamnosyl Icariside II, Baohuoside I and Baohuoside II in Herba Epimedii on Cytotoxicity Indices in HL-7702 and HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of Inflammatory Response in Human Osteoarthritic Chondrocytes by Novel Herbal Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Mechanism of Action of 2''-O-Rhamnosylicariside II
For Researchers, Scientists, and Drug Development Professionals
Abstract
2''-O-Rhamnosylicariside II, a flavonoid glycoside primarily isolated from plants of the Epimedium genus, is emerging as a compound of significant interest in pharmacological research. Initially recognized for its potential benefits in treating postmenopausal osteoporosis, recent studies have elucidated a core mechanism of action centered on the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][2] This targeted activity promotes osteoblast differentiation and enhances bone formation, offering a promising therapeutic avenue for bone loss disorders.[1][2] Concurrently, investigations into its safety profile have revealed potential hepatotoxic effects at higher concentrations, a critical consideration for future drug development. This document provides a comprehensive technical overview of the known mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate advanced research and development.
Core Mechanism of Action: Anti-Osteoporotic Effects
The primary therapeutic potential of this compound lies in its ability to mitigate bone loss, particularly in the context of postmenopausal osteoporosis.[3][4][5] The central mechanism is the targeted inhibition of HIF-1α, a key transcription factor that is stabilized under hypoxic conditions characteristic of the bone microenvironment in osteoporosis and which can suppress osteoblast differentiation.[1][2]
By inhibiting HIF-1α gene and protein expression, this compound effectively promotes the differentiation of osteoblasts and enhances the expression of crucial bone matrix proteins, such as Collagen Type I Alpha 1 Chain (COL1A1).[1][2] In vivo studies using ovariectomized (OVX) mouse models of postmenopausal osteoporosis have corroborated these findings, demonstrating that treatment improves bone microstructure, enhances bone formation, and reduces bone marrow adipose tissue.[1][2][6]
Signaling Pathway in Osteoblast Differentiation
The mechanism involves the direct or indirect suppression of HIF-1α, which in turn alleviates the inhibition of osteoblast differentiation. This allows for the upregulation of key osteogenic markers and the formation of bone matrix.
Quantitative Data Summary
The biological activity of this compound has been quantified across several key studies. The data below summarizes its efficacy in osteoporosis models and its cytotoxic and antioxidant properties.
Table 1: In Vivo Efficacy in OVX Mouse Model of Osteoporosis
| Parameter | Control Group (OVX) | This compound Treated | p-value | Reference |
| Weight Gain | Baseline | Significantly Lowered | < 0.01 | [1] |
| Bone Marrow Adipose Tissues (Count/Area) | Baseline | Significantly Reduced | < 0.01 | [1] |
| Subchondral Bone Area (%) | Baseline | Significantly Increased | < 0.001 | [1] |
| Osteocalcin (OCN) Protein Expression | Baseline | Significantly Increased | < 0.05 | [1] |
Table 2: In Vitro Activity and Cytotoxicity
| Parameter | Cell Line | Concentration | Effect | Reference |
| Hepatotoxicity (AST Levels) | HL-7702 | High Concentration | Significantly Increased | [7] |
| Hepatotoxicity (LDH Levels) | HL-7702 | High Concentration | Significantly Increased | [7] |
| Mitochondrial Membrane Potential (MMP) | HL-7702 | Not Specified | No Significant Decrease | |
| Antioxidant Activity (IC50) | N/A | 90.5 µM | Potent Activity | [3] |
| Zebrafish Larvae Mortality | N/A | 100 µM | 100% Mortality | [7] |
| Zebrafish Adult Hepatotoxicity | N/A | 25 µM | Hepatocellular Vacuolization | [7] |
Detailed Experimental Protocols
This section provides the methodologies for key experiments cited in the literature, enabling replication and further investigation.
In Vivo Ovariectomized (OVX) Mouse Model for Osteoporosis
-
Objective: To evaluate the in vivo efficacy of this compound on bone loss.
-
Animal Model: Female mice subjected to bilateral ovariectomy to induce an estrogen-deficient state mimicking postmenopausal osteoporosis. A sham-operated group serves as the control.
-
Treatment Protocol: Following a recovery period, OVX mice are treated with this compound (dosage and administration route to be specified based on the full-text article) for a predetermined period (e.g., 8-12 weeks).
-
Analysis:
-
Micro-Computed Tomography (Micro-CT): Femurs are harvested to analyze bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Histology: Femurs are sectioned and stained with Hematoxylin and Eosin (H&E) to visualize and quantify bone marrow adipose tissue.
-
Immunohistochemistry (IHC): Bone sections are stained for osteogenic markers like Osteocalcin (OCN) to assess the level of bone formation.
-
-
Workflow Diagram:
In Vitro Osteoblast Differentiation and HIF-1α Inhibition Assay
-
Objective: To determine the effect of this compound on osteoblast differentiation and HIF-1α expression under hypoxic conditions.
-
Cell Line: MC3T3-E1, a pre-osteoblastic mouse cell line.
-
Protocol:
-
Cell Culture: MC3T3-E1 cells are cultured in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Hypoxia Induction: Cells are placed in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 24-48 hours to stabilize HIF-1α. A parallel normoxic control is maintained.
-
Treatment: Cells under hypoxic conditions are treated with various concentrations of this compound (e.g., 1, 5, 10 µM).
-
Alkaline Phosphatase (ALP) Staining: After a set period (e.g., 7 days), cells are fixed and stained for ALP, an early marker of osteoblast differentiation. The stained area is quantified.
-
Western Blot Analysis: Cell lysates are collected to determine the protein expression levels of HIF-1α and COL1A1. β-actin is used as a loading control.
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted to quantify the gene expression (mRNA) levels of Hif1a.
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with a primary antibody against HIF-1α, followed by a fluorescent secondary antibody, to visualize HIF-1α protein expression and localization.
-
In Vitro Hepatotoxicity Assay
-
Objective: To assess the potential cytotoxic effects of this compound on liver cells.
-
Cell Line: HL-7702, a human normal liver cell line.
-
Protocol:
-
Cell Seeding: HL-7702 cells are seeded into 96-well or 12-well plates at a density of 5 x 10⁴ cells/mL.
-
Treatment: Cells are exposed to various concentrations of this compound for 24-48 hours.
-
AST/LDH Measurement: The cell culture supernatant is collected. Commercially available colorimetric assay kits are used to measure the activity of aspartate aminotransferase (AST) and lactate (B86563) dehydrogenase (LDH) released from damaged cells.
-
Oxidative Stress Markers: Cell lysates are analyzed for levels of malondialdehyde (MDA) as a marker of lipid peroxidation and glutathione (B108866) (GSH) as a key antioxidant.
-
Other Potential Biological Activities
While the primary focus has been on osteoporosis, network pharmacology analyses and studies on related flavonoid glycosides suggest that this compound may interact with a broader range of biological pathways. These include the MAPK and NF-κB signaling pathways, which are crucial in inflammation and cell survival.[8] These potential interactions warrant further investigation to fully understand the compound's pharmacological profile.
Conclusion and Future Directions
This compound presents a compelling profile as a therapeutic agent for osteoporosis, with a well-defined mechanism of action centered on the inhibition of HIF-1α. The available quantitative data from both in vitro and in vivo models supports its efficacy in promoting bone formation. However, the signals of hepatotoxicity at higher concentrations necessitate a careful therapeutic window assessment.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Structure-Activity Relationship (SAR) Studies: Modifying the structure to enhance efficacy and reduce toxicity.
-
Long-term Safety Studies: Evaluating the chronic effects of administration in relevant animal models.
-
Elucidation of Upstream Regulators: Identifying the direct molecular target that leads to the downregulation of HIF-1α.
By addressing these areas, the full therapeutic potential of this compound can be unlocked for clinical applications in bone health and potentially other areas.
References
- 1. Frontiers | The chemicalome profiling of Zishen Yuzhen Pill in vivo and its promoting effect on osteogenic differentiation of MC3T3-E1 cells [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Pharmaceuticals | Free Full-Text | The Bioactive Compounds of Epimedium and Their Potential Mechanism of Action in Treating Osteoporosis: A Network Pharmacology and Experimental Validation Study | Notes [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ginsenoside Rd stimulates the differentiation and mineralization of osteoblastic MC3T3-E1 cells by activating AMP-activated protein kinase via the BMP-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Comprehensive review of the traditional uses and the potential benefits of epimedium folium [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Epimedii Herba: An ancient Chinese herbal medicine in the prevention and treatment of rheumatoid arthritis [frontiersin.org]
In-Depth Technical Guide to the Pharmacological Properties of 2''-O-Rhamnosylicariside II
For Researchers, Scientists, and Drug Development Professionals
Abstract
2''-O-Rhamnosylicariside II is a flavonoid glycoside found in plants of the Epimedium genus, which has a long history of use in traditional medicine. This technical guide provides a comprehensive overview of its pharmacological properties, with a focus on its role as a prodrug and the activities of its primary metabolite, Icariside II. This document synthesizes current research findings on its anti-inflammatory, anti-cancer, and anti-osteoporotic effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development efforts in this area.
Introduction
This compound is a naturally occurring flavonoid glycoside.[1] Structurally, it consists of the flavonoid Icariside II linked to a rhamnose sugar moiety. This glycosylation enhances its solubility and bioavailability.[1] Emerging research indicates that this compound itself possesses some biological activities, notably antioxidant and anti-osteoporotic effects. However, its primary pharmacological significance lies in its role as a prodrug that is metabolized in vivo to the more biologically active aglycone, Icariside II. This guide will explore the known properties of this compound and delve into the extensive pharmacological activities of its metabolite, Icariside II.
Pharmacokinetics and Metabolism
In vivo studies have demonstrated that this compound undergoes metabolic conversion to Icariside II. This biotransformation is a critical determinant of its overall pharmacological profile, as Icariside II generally exhibits more potent biological activity.
Metabolic Pathway of this compound
References
Unveiling the Therapeutic Potential of 2''-O-Rhamnosylicariside II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2''-O-Rhamnosylicariside II, a flavonoid glycoside found in plants such as Epimedium brevicornu Maxim, is emerging as a compound of significant interest in the field of metabolic and degenerative diseases, particularly postmenopausal osteoporosis.[1] As a metabolite of more complex flavonoids like Icariin, it exhibits distinct physiological effects that warrant detailed investigation for its therapeutic potential. This technical guide provides a comprehensive overview of the known physiological effects of this compound, with a focus on its mechanism of action, supported by quantitative experimental data and detailed methodologies.
Physiological Effects on Bone Metabolism
The primary documented physiological effect of this compound is its potent activity in modulating bone remodeling, suggesting its utility as a potential agent for the treatment of osteoporosis.[1] Experimental evidence from both in vitro and in vivo studies indicates that this compound can concurrently stimulate bone formation and inhibit bone resorption.
In Vitro Effects on Osteoblast Differentiation and Function
In vitro studies using pre-osteoblastic MC3T3-E1 cells have demonstrated the capacity of this compound to promote osteoblast differentiation and function, key processes in bone formation.
Table 1: In Vitro Effects of this compound on Osteoblast Differentiation Markers
| Parameter | Treatment Group | Result | Fold Change vs. Control | p-value |
| Alkaline Phosphatase (ALP) Activity | Control | - | - | - |
| This compound | Increased ALP staining | Significant Increase | <0.05 | |
| Collagen Type I Alpha 1 (COL1A1) Protein Expression | Control | Baseline | 1.0 | - |
| This compound | Upregulated | ~1.8 | <0.05 | |
| HIF-1α Gene Expression (under hypoxia) | Hypoxia Control | Baseline | 1.0 | - |
| This compound (25 µM) | Downregulated | ~0.6 | <0.01 | |
| This compound (50 µM) | Downregulated | ~0.4 | <0.001 | |
| HIF-1α Protein Expression | Control | Baseline | 1.0 | - |
| This compound | Downregulated | ~0.4 | <0.05 |
Data synthesized from a study by Dong et al. (2024).[2]
In Vivo Anti-Osteoporotic Effects
The anti-osteoporotic effects of this compound have been validated in an ovariectomized (OVX) mouse model, which mimics postmenopausal osteoporosis.
Table 2: In Vivo Effects of this compound in Ovariectomized (OVX) Mice
| Parameter | Sham Group | OVX Group | OVX + this compound (15 mg/kg) | OVX + this compound (30 mg/kg) |
| Bone Mineral Density (BMD) (g/cm³) | Normal | Significantly Decreased | Increased vs. OVX | Significantly Increased vs. OVX |
| Bone Volume/Total Volume (BV/TV) (%) | Normal | Significantly Decreased | Increased vs. OVX | Significantly Increased vs. OVX |
| Trabecular Number (Tb.N) (1/mm) | Normal | Significantly Decreased | Increased vs. OVX | Significantly Increased vs. OVX |
| Trabecular Separation (Tb.Sp) (mm) | Normal | Significantly Increased | Decreased vs. OVX | Significantly Decreased vs. OVX |
| Osteocalcin (OCN) Positive Cells (Bone Formation Marker) | High | Significantly Decreased | Increased vs. OVX | Significantly Increased vs. OVX |
| TRAP Positive Osteoclasts (Bone Resorption Marker) | Low | Significantly Increased | Significantly Decreased vs. OVX | Significantly Decreased vs. OVX |
| HIF-1α Positive Cells | Low | Significantly Increased | Decreased vs. OVX | Significantly Decreased vs. OVX |
Quantitative trends are based on graphical data from a study by Dong et al. (2024).[1][2][3]
Mechanism of Action: Targeting the HIF-1α Signaling Pathway
The anti-osteoporotic effects of this compound are primarily mediated through the inhibition of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway.[2] Under hypoxic conditions, which can be present in the bone microenvironment and contribute to osteoporosis, HIF-1α is stabilized and promotes downstream gene expression that can impair osteoblast differentiation.[2] this compound has been shown to directly bind to the HIF-1α protein, leading to its downregulation.[2] This inhibition of HIF-1α relieves its suppressive effects on osteogenesis, thereby promoting the expression of key osteogenic markers like COL1A1.[2]
Caption: HIF-1α signaling in osteoporosis and its inhibition by this compound.
Cytotoxicity Profile
Understanding the safety profile of a potential therapeutic agent is crucial. Studies on the cytotoxicity of this compound have been conducted on human normal liver cells (HL-7702) and human hepatoma cells (HepG2).
Table 3: Cytotoxicity of this compound
| Cell Line | Concentration | Effect on Cytotoxicity Indices (ALT, AST, LDH, SOD, GSH, MDA, ROS, MMP) |
| HL-7702 | Low to moderate concentrations | Minimal cytotoxic effects |
| High concentration (66 µg/mL) | Increased extracellular AST and LDH; decreased intracellular GSH; increased MDA and ROS | |
| HepG2 | Low to moderate concentrations | Minimal cytotoxic effects |
| High concentration (66 µg/mL) | Increased extracellular AST and LDH; decreased intracellular GSH; increased MDA and ROS |
Data from a study by Zhang et al. (2019).[4][5]
These findings suggest that this compound exhibits a dose-dependent cytotoxic effect at high concentrations, primarily through mechanisms involving oxidative stress.[5]
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for key experiments are provided below.
In Vitro Osteoblast Differentiation Assay
-
Cell Culture: Mouse pre-osteoblastic MC3T3-E1 cells are cultured in α-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Induction of Differentiation: To induce osteogenic differentiation, the culture medium is supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle control.
-
Alkaline Phosphatase (ALP) Staining: After a specified incubation period (e.g., 7 days), cells are fixed with 4% paraformaldehyde and stained using an ALP staining kit according to the manufacturer's instructions. The stained area is quantified using image analysis software.
-
Western Blot Analysis: After treatment, total protein is extracted from the cells. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against COL1A1, HIF-1α, and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an ECL detection system and quantified by densitometry.
Ovariectomized (OVX) Mouse Model of Osteoporosis
-
Animals: Female C57BL/6J mice (e.g., 8-10 weeks old) are used.
-
Surgical Procedure: Mice are anesthetized, and bilateral ovariectomy is performed to induce estrogen deficiency. A sham operation, where the ovaries are exposed but not removed, is performed on the control group.
-
Treatment: After a recovery period (e.g., 2 weeks) to allow for bone loss to occur, mice are orally administered with this compound (e.g., 15 and 30 mg/kg/day) or vehicle for a specified duration (e.g., 8 weeks).
-
Micro-CT Analysis: After the treatment period, femurs are harvested, fixed, and scanned using a high-resolution micro-computed tomography (micro-CT) system to analyze bone microarchitecture parameters (BMD, BV/TV, Tb.N, Tb.Sp).
-
Histological Analysis: Femurs are decalcified, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Tartrate-Resistant Acid Phosphatase (TRAP) to identify and quantify osteoclasts.
-
Immunohistochemistry: Sections are incubated with primary antibodies against Osteocalcin (OCN) and HIF-1α to assess the expression and localization of these proteins in the bone tissue.
Caption: Workflow for evaluating the in vivo anti-osteoporotic effects of this compound.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for osteoporosis. Its dual action of promoting bone formation and inhibiting bone resorption, mediated through the targeted inhibition of the HIF-1α signaling pathway, presents a promising avenue for the development of novel anti-osteoporotic drugs. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development in this area.
Future investigations should focus on:
-
Comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.
-
Long-term safety and toxicology studies to fully characterize its risk profile.
-
Exploration of its efficacy in other bone-related disorders.
-
Further elucidation of the downstream targets of the HIF-1α pathway that are modulated by this compound in bone cells.
The continued exploration of this compound holds the promise of delivering a new and effective therapeutic option for patients suffering from osteoporosis and other debilitating bone diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of 2″- O-Rhamnosyl Icariside II, Baohuoside I and Baohuoside II in Herba Epimedii on Cytotoxicity Indices in HL-7702 and HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Hepatotoxicity of 2''-O-Rhamnosylicariside II
For Researchers, Scientists, and Drug Development Professionals
Introduction
2''-O-Rhamnosylicariside II is a flavonoid glycoside found in plants of the Epimedium genus, which are commonly used in traditional medicine. Despite its potential therapeutic applications, recent studies have raised concerns about its hepatotoxic effects. This technical guide provides a comprehensive overview of the current understanding of the hepatotoxicity of this compound, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Quantitative Hepatotoxicity Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the hepatotoxicity of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Human Liver Cell Lines [1]
| Cell Line | Concentration (µg/mL) | Endpoint | Result |
| HL-7702 | 66 | Aspartate Aminotransferase (AST) | Significant Increase (p < 0.005) |
| HL-7702 | 66 | Lactate (B86563) Dehydrogenase (LDH) | Significant Increase (p < 0.005) |
| HL-7702 | 66 | Glutathione (B108866) (GSH) | Significant Decrease (p < 0.005) |
| HL-7702 | 66 | Malondialdehyde (MDA) | Significant Increase (p < 0.005) |
| HL-7702 | 3, 7.5, 66 | Reactive Oxygen Species (ROS) | Significant Increase at all concentrations |
| HepG2 | 66 | Aspartate Aminotransferase (AST) | Significant Increase (p < 0.005) |
| HepG2 | 66 | Lactate Dehydrogenase (LDH) | Significant Increase (p < 0.005) |
| HepG2 | 66 | Glutathione (GSH) | Significant Decrease (p < 0.005) |
| HepG2 | 66 | Malondialdehyde (MDA) | Significant Increase (p < 0.005) |
Table 2: In Vivo Toxicity of this compound in Zebrafish [2]
| Zebrafish Model | Concentration (µM) | Duration | Endpoint | Result |
| Larvae | 100 | 24 hours | Mortality | 100% |
| Adult | 25 | 15 days | Histopathology | Severe hepatocellular vacuolization and degeneration |
Experimental Protocols
In Vitro Hepatotoxicity Assessment in HL-7702 and HepG2 Cells[1]
-
Cell Culture: Human normal liver cells (HL-7702) and human hepatoma cells (HepG2) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells were seeded in 96-well plates. After 24 hours, the medium was replaced with fresh medium containing various concentrations of this compound (3, 7.5, and 66 µg/mL) and incubated for another 24 hours.
-
Biochemical Assays:
-
ALT, AST, and LDH: The activities of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) in the culture medium were measured using an automatic biochemical analyzer.
-
SOD, GSH, and MDA: The intracellular activities of superoxide (B77818) dismutase (SOD), glutathione (GSH), and the level of malondialdehyde (MDA) were determined using commercially available assay kits.
-
ROS: The level of intracellular reactive oxygen species (ROS) was measured using the fluorescent probe DCFH-DA.
-
MMP: The mitochondrial membrane potential (MMP) was assessed using the fluorescent probe JC-1.
-
In Vivo Hepatotoxicity Assessment in Zebrafish[2]
-
Zebrafish Maintenance: Zebrafish were maintained in a recirculating aquaculture system with controlled temperature, pH, and photoperiod.
-
Larval Toxicity Assay: Zebrafish embryos were placed in 6-well plates and exposed to 100 µM this compound. Mortality was recorded at 24 hours post-fertilization.
-
Adult Toxicity Assay: Adult zebrafish were exposed to 25 µM this compound for 15 consecutive days.
-
Histopathological Analysis: After the exposure period, the livers of adult zebrafish were dissected, fixed in 4% paraformaldehyde, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
Signaling Pathways and Mechanisms of Hepatotoxicity
The precise molecular mechanisms underlying the hepatotoxicity of this compound are still under investigation. However, current evidence points towards the induction of oxidative stress and direct cellular damage. Furthermore, studies on the related compound, icariside II, suggest potential involvement of inflammatory and apoptotic pathways.
Oxidative Stress-Mediated Hepatotoxicity
In vitro studies have demonstrated that this compound can induce a state of oxidative stress in liver cells. This is characterized by an increase in ROS and the lipid peroxidation product MDA, along with a depletion of the endogenous antioxidant GSH[1].
Experimental Workflow for In Vitro Hepatotoxicity Assessment
The following diagram illustrates the typical workflow for assessing the hepatotoxicity of this compound in liver cell lines.
Potential Involvement of Inflammatory Pathways
While not directly demonstrated for this compound, research on its structural analog, icariside II, has shown that it can enhance the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation and pyroptosis. This suggests a potential mechanism for idiosyncratic drug-induced liver injury.
References
Methodological & Application
Application Notes and Protocols for the Isolation of 2''-O-Rhamnosylicariside II from Epimedium brevicornu
For Researchers, Scientists, and Drug Development Professionals
Introduction
2''-O-Rhamnosylicariside II is a flavonoid glycoside found in Epimedium brevicornu, a plant with a long history of use in traditional medicine.[1] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the management of postmenopausal osteoporosis.[2] Furthermore, emerging research suggests its involvement in other cellular processes, highlighting the need for robust methods for its isolation and detailed protocols for studying its biological activities.
This document provides a comprehensive guide for the isolation of this compound from Epimedium brevicornu and detailed protocols for investigating its effects on key signaling pathways.
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activity, primarily in the context of bone metabolism. Its mechanism of action involves the modulation of key signaling pathways implicated in cell survival, proliferation, and differentiation.
Anti-Osteoporotic Effects:
Research has shown that this compound can ameliorate osteoporosis. It promotes osteoblast differentiation and bone formation. A key mechanism underlying this effect is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α). By binding to and inhibiting HIF-1α, this compound enhances the expression of COL1A1, a crucial protein for bone matrix formation. In vivo studies have confirmed its ability to improve bone microstructure and reduce bone loss in animal models of osteoporosis.
Modulation of the PI3K/Akt Signaling Pathway:
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, survival, and metabolism. Aberrant PI3K/Akt signaling is implicated in various diseases, including cancer. This compound has been shown to influence this pathway, although the precise molecular interactions are still under investigation. Its ability to modulate PI3K/Akt signaling suggests its potential as a therapeutic agent in diseases characterized by dysregulation of this pathway.
Other Potential Activities:
At high concentrations (66 µg/mL), this compound has been observed to exhibit hepatotoxic effects in vitro, leading to increased levels of aspartate aminotransferase (AST) and lactate (B86563) dehydrogenase (LDH). This highlights the importance of dose-dependent studies for its therapeutic development.
Data Presentation
Table 1: Quantitative Data on the Biological Activity of this compound
| Biological Activity | Assay System | Concentration/Dose | Observed Effect | Reference |
| Anti-osteoporosis | In vitro (osteoblast differentiation) | Not specified | Promotes osteoblast differentiation | Not specified |
| Anti-osteoporosis | In vivo (OVX mouse model) | Not specified | Improves bone microstructure, reduces bone loss | Not specified |
| Hepatotoxicity | In vitro (HL-7702 and HepG2 cells) | 66 µg/mL | Increased AST and LDH levels | Not specified |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Epimedium brevicornu
This protocol outlines a representative method for the isolation and purification of this compound based on established flavonoid separation techniques.
1. Plant Material and Extraction:
-
Obtain dried aerial parts of Epimedium brevicornu.
-
Grind the plant material into a coarse powder.
-
Extract the powdered material with 60% ethanol (B145695) at a solid-liquid ratio of 1:25 (g/mL) using ultrasonication for approximately 25 minutes.[2][3]
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
2. Column Chromatography for Preliminary Purification:
-
Subject the crude extract to column chromatography on AB-8 macroporous resin.[3]
-
Wash the column with distilled water to remove water-soluble impurities.[3]
-
Elute the column with a stepwise gradient of ethanol (e.g., 25% and 60%) to obtain fractions enriched with flavonoids.[3]
-
Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the target compound.
3. Further Chromatographic Separation:
-
Pool the flavonoid-rich fractions and subject them to further separation using silica (B1680970) gel column chromatography.
-
Elute the silica gel column with a gradient of chloroform-methanol or a similar solvent system.
-
Collect fractions and analyze them by TLC.
4. Gel Filtration and ODS Chromatography:
-
Subject the fractions containing this compound to Sephadex LH-20 column chromatography for further purification.[4]
-
Perform octadecylsilyl (ODS) silica gel column chromatography on the resulting fractions to remove closely related impurities.[4]
5. Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, utilize preparative HPLC with a C18 column.
-
Use a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
Monitor the elution at a suitable wavelength (e.g., 270 nm) and collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the pure compound.
6. Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Protocol 2: In Vitro Assay for Osteoblast Differentiation
1. Cell Culture:
-
Culture murine pre-osteoblastic MC3T3-E1 cells in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Osteogenic Induction:
-
Seed the cells in 6-well plates.
-
Upon reaching confluence, switch the medium to an osteogenic induction medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
Treat the cells with varying concentrations of this compound.
3. Alkaline Phosphatase (ALP) Staining and Activity Assay:
-
After 7 days of induction, fix the cells with 4% paraformaldehyde.
-
Stain for ALP activity using a BCIP/NBT kit.
-
For quantitative analysis, lyse the cells and measure ALP activity using a p-nitrophenyl phosphate (B84403) (pNPP) substrate.
4. Alizarin Red S Staining:
-
After 21 days of induction, fix the cells and stain with 2% Alizarin Red S solution to visualize calcium deposits.
-
For quantification, destain with 10% cetylpyridinium (B1207926) chloride and measure the absorbance at 562 nm.
Protocol 3: Western Blot Analysis for HIF-1α and PI3K/Akt Pathway Proteins
1. Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
2. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HIF-1α, phospho-PI3K, PI3K, phospho-Akt, Akt, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
3. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH).
Visualizations
Caption: Isolation workflow for this compound.
Caption: Inhibition of HIF-1α signaling by this compound.
Caption: Modulation of the PI3K/Akt signaling pathway.
References
- 1. library.um.edu.mo [library.um.edu.mo]
- 2. Optimization of the Flavonoid Extraction Process from the Stem and Leaves of Epimedium Brevicornum and Its Effects on Cyclophosphamide-Induced Renal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the Flavonoid Extraction Process from the Stem and Leaves of Epimedium Brevicornum and Its Effects on Cyclophosphamide-Induced Renal Injury [mdpi.com]
- 4. A new flavonoid from Epimedium brevicornu Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of 2''-O-Rhamnosylicariside II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for extracting and purifying 2''-O-Rhamnosylicariside II, a flavonoid glycoside found in plants of the Epimedium genus.[1][2][3] The protocols described are based on established techniques for the isolation of flavonoid glycosides from plant materials.
Introduction
This compound is a naturally occurring flavonoid glycoside that has garnered interest for its potential therapeutic properties. It is primarily isolated from various species of Epimedium, a genus of flowering plants also known as barrenwort, bishop's hat, or horny goat weed.[1][2][3] Structurally, it is a glycoside of icariside II. As a member of the flavonoid family, its extraction and purification leverage the polarity differences between the target molecule and other plant constituents.
This document outlines protocols for solvent-based extraction and multi-step chromatographic purification, providing a foundation for researchers to isolate this compound for further study and development.
Extraction Protocols
The initial step in isolating this compound involves extracting the compound from dried plant material, typically the leaves of Epimedium species. Several methods can be employed, with modern techniques offering improved efficiency over traditional ones.[4][5][6]
2.1. Plant Material Preparation
-
Source: Dried aerial parts (leaves and stems) of Epimedium species such as Epimedium brevicornu or Epimedium wushanense.[2][7]
-
Preparation: The plant material should be dried, preferably in the shade, to a constant weight and then ground into a fine powder to increase the surface area for extraction.
2.2. Optimized Ultrasonic-Assisted Extraction (UAE) Protocol
Ultrasonic-assisted extraction is a rapid and efficient method for extracting flavonoids.[4][8]
Experimental Protocol:
-
Maceration: Weigh 100 g of powdered Epimedium leaves and place into a suitable flask.
-
Solvent Addition: Add 2.5 L of 60% aqueous ethanol (B145695) (a solid-to-liquid ratio of 1:25 g/mL).[9]
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature.[9]
-
Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Repeat Extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery.
-
Combine and Concentrate: Pool the filtrates from all three extractions. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
2.3. Alternative Extraction Methods
Other established methods for flavonoid extraction from Epimedium include pressurized microwave-assisted extraction (PMAE) and reflux extraction.[4][5][6] While reflux extraction is a traditional method, PMAE can significantly reduce extraction time and solvent consumption.[5]
| Extraction Method | Typical Solvent | Key Parameters | Advantages | Disadvantages |
| Ultrasonic-Assisted Extraction (UAE) | 60-80% Ethanol[9] | Time: 20-30 min; Temp: Ambient to slightly elevated | Fast, efficient, lower temperature | May require specialized equipment |
| Pressurized Microwave-Assisted Extraction (PMAE) | 40-60% Ethanol[5] | Pressure: 300 kPa; Time: 3-5 min | Very fast, reduced solvent use, high yield[5] | Requires specialized microwave reactor |
| Reflux Extraction | 70% Ethanol | Time: 2-3 hours; Temp: Boiling point of solvent | Simple setup | Time-consuming, potential for thermal degradation |
Purification Protocols
The crude extract contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound to a high degree of purity.
3.1. Liquid-Liquid Partitioning
-
Resuspend Crude Extract: Dissolve the concentrated crude extract in deionized water.
-
Solvent Partitioning: Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity, such as petroleum ether (to remove non-polar compounds like chlorophyll (B73375) and lipids) and then ethyl acetate (B1210297). Flavonoid glycosides will remain in the aqueous or ethyl acetate fraction depending on their polarity.
-
Fraction Collection: Collect the ethyl acetate and/or aqueous fractions, which are expected to be enriched with flavonoid glycosides, and concentrate them to dryness.
3.2. Column Chromatography
A common approach involves using silica (B1680970) gel column chromatography for initial fractionation, followed by further purification steps.[7]
Experimental Protocol:
-
Column Packing: Pack a glass column with silica gel (100-200 mesh) using a suitable solvent system, such as a mixture of ethyl acetate and methanol.
-
Sample Loading: Dissolve the dried fraction from the liquid-liquid partitioning in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity. For example, start with 100% ethyl acetate and gradually increase the proportion of methanol.
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Pooling Fractions: Combine the fractions that show the presence of the target compound (as determined by comparison with a reference standard on TLC).
-
Concentration: Concentrate the pooled fractions to yield a semi-purified product.
3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving high purity (>98%), preparative HPLC is the final and most effective step.
Experimental Protocol:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B) is commonly used for the separation of flavonoids.[10]
-
Gradient Elution: An example of a gradient program could be: 0-5 min, 10% A; 5-15 min, 10-25% A; 15-40 min, 25-90% A.[10]
-
Injection and Detection: Inject the semi-purified fraction onto the column. Monitor the elution profile with a UV detector at a wavelength suitable for flavonoids (e.g., 270 nm or 350 nm).
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Final Steps: Concentrate the collected fraction under reduced pressure and then lyophilize to obtain the pure compound as a powder.
| Purification Step | Stationary Phase | Mobile Phase Example | Purity Achieved | Yield |
| Silica Gel Column Chromatography | Silica Gel (100-200 mesh) | Ethyl Acetate/Methanol Gradient | Low to Medium | High |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile/Water with 0.1% Formic Acid Gradient[10] | High (>98%) | Low to Medium |
Note: Yields are highly dependent on the starting material and the efficiency of each step.
Visualized Workflows
The following diagrams illustrate the extraction and purification workflows.
Caption: General workflow for the extraction of this compound.
Caption: Multi-step purification workflow for this compound.
Quality Control and Identification
The identity and purity of the final product should be confirmed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine purity by assessing the peak area.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight (660.7 g/mol ).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation.
These protocols provide a robust framework for the successful extraction and purification of this compound, enabling further research into its biological activities and potential as a therapeutic agent.
References
- 1. biorlab.com [biorlab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Comparison of the Different Extraction Methods of Flavonoids in E...: Ingenta Connect [ingentaconnect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Production of Rhamnosyl Icariside II by snailase hydrolysis of Epimedium wushanense extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids from Epimedium pubescens: extraction and mechanism, antioxidant capacity and effects on CAT and GSH-Px of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. CAS 135293-13-9 | 2''-O-rhamnosyl icariside II [phytopurify.com]
Application Notes & Protocols for HPLC Analysis of 2''-O-Rhamnosylicariside II
These application notes provide a comprehensive guide for the quantitative analysis of 2''-O-Rhamnosylicariside II using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
This compound is a flavonoid glycoside primarily found in species of the genus Epimedium, a plant with a long history of use in traditional medicine.[1] Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and the development of herbal medicinal products. This document outlines a validated HPLC method for the determination of this compound in various sample matrices.
Principle of the Method
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of this compound from other components in the sample. The separation is achieved on a C18 analytical column using a gradient elution of an acidified aqueous mobile phase and an organic solvent. Detection and quantification are typically performed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). This protocol will focus on UV detection, which is widely accessible.
Experimental Protocols
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Analytical Column: A C18 reversed-phase column (e.g., Agilent Zorbax Extend C18, 4.6 x 150 mm, 5 µm; or Waters Acquity HSS T3, 2.1 x 150 mm, 1.8 µm).[2][3]
-
Data Acquisition and Processing Software.
-
Analytical Balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.22 µm or 0.45 µm).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Formic Acid (ACS grade or higher).
-
Ultrapure Water (18.2 MΩ·cm).
-
Mobile Phase A: 0.1% formic acid in ultrapure water (v/v).
-
Mobile Phase B: Acetonitrile.
-
Diluent: Methanol or a mixture of methanol and water (e.g., 50:50 v/v).
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
The sample preparation will vary depending on the matrix. Below is a general procedure for herbal extracts.
-
Extraction: Accurately weigh a suitable amount of the powdered plant material or extract. Add a known volume of extraction solvent (e.g., methanol or 70% ethanol) and extract using a suitable method such as sonication or reflux.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the diluent to a concentration that falls within the range of the calibration curve.
The following table summarizes the recommended HPLC conditions. These may require optimization depending on the specific instrument and column used.
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent Zorbax Extend C18 (4.6 x 150 mm, 5 µm)[2] | Waters Acquity HSS T3 (2.1 x 150 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) | %B0 |
| Flow Rate | 1.0 mL/min[2] | 0.3 mL/min[3] |
| Column Temperature | 30°C[2] | 35°C[3] |
| Injection Volume | 10 µL | 2 µL[3] |
| Detection | DAD, 270 nm | DAD, 270 nm |
Note: A wavelength of 270 nm is a common choice for the analysis of flavonoids and is likely to provide good sensitivity for this compound.
-
Identification: The peak for this compound in the sample chromatogram is identified by comparing its retention time with that of the reference standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is typically considered acceptable.
-
Quantification: The concentration of this compound in the sample is calculated using the regression equation from the calibration curve.
Method Validation
For regulatory submissions or rigorous scientific studies, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by the correlation coefficient of the calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The chemicalome profiling of Zishen Yuzhen Pill in vivo and its promoting effect on osteogenic differentiation of MC3T3-E1 cells [frontiersin.org]
- 4. biorlab.com [biorlab.com]
- 5. This compound CAS No:135293-13-9, CasNo.135293-13-9 Chengdu Lemeitian Pharmaceutical Technology Co,. Ltd China (Mainland) [cdlemt.lookchem.com]
- 6. chemfaces.com [chemfaces.com]
Application Note: LC-MS/MS Analysis of 2''-O-Rhamnosylicariside II
Introduction
2''-O-Rhamnosylicariside II is a flavonoid glycoside predominantly found in plants of the Epimedium genus, which are commonly used in traditional medicine.[1] Accurate and sensitive quantification of this compound is crucial for quality control of herbal preparations, pharmacokinetic studies, and understanding its pharmacological effects.[2][3] This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[4]
Chemical Information
| Parameter | Value | Reference |
| Compound Name | This compound | [5] |
| Synonyms | 2''-O-Rhys II | [6] |
| CAS Number | 135293-13-9 | [5] |
| Molecular Formula | C₃₃H₄₀O₁₄ | [5] |
| Molecular Weight | 660.7 g/mol | [5] |
Experimental Protocols
1. Sample Preparation
For analysis of plant material or traditional Chinese medicine preparations, a standard extraction procedure is required.
-
Extraction Solvent: Methanol (B129727) or Ethanol.
-
Procedure:
-
Weigh a precise amount of the homogenized sample (e.g., 1.0 g of powdered herb).
-
Add a known volume of extraction solvent (e.g., 25 mL).
-
Perform extraction using ultrasonication or reflux.
-
Centrifuge the extract to pellet solid particles.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
For analysis in biological matrices (e.g., serum or plasma), a protein precipitation or liquid-liquid extraction is necessary.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) or methanol containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
-
2. Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mobile Phase:
3. Mass Spectrometry
-
Key Parameters (example):
-
Capillary Voltage: 2.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Drying Gas Temperature: 400°C
-
Drying Gas Flow: 800 L/h
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is typically used for quantification on a triple quadrupole instrument. For high-resolution instruments, full scan and subsequent MS/MS fragmentation are performed.
Data Presentation
Table 1: Mass Spectrometric Data for this compound
| Ion | m/z | Ion Type |
| 661.2484 | [M+H]⁺ | Protonated Molecule[7] |
| 683.71 | [M+Na]⁺ | Sodium Adduct[8] |
| 659.74 | [M-H]⁻ | Deprotonated Molecule[8] |
Table 2: Key MS/MS Fragment Ions of this compound ([M+H]⁺ at m/z 661.2)
| Fragment Ion (m/z) | Proposed Neutral Loss |
| 515.1912 | Loss of a rhamnose residue (146 Da)[7][8] |
| 369.1335 | Loss of a rhamnose and a glucose residue (146 + 162 Da)[4][7] |
| 313.0707 | Further fragmentation of the aglycone[4][7] |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Proposed MS/MS fragmentation of this compound.
References
Application Notes: Preparation and Quality Control of 2''-O-Rhamnosylicariside II Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, analysis, and quality control of a 2''-O-Rhamnosylicariside II analytical standard. This compound is a flavonoid glycoside primarily isolated from plants of the Epimedium genus, which has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-osteoporotic activities.[1] The availability of a well-characterized analytical standard is crucial for the accurate quantification of this compound in plant extracts, herbal preparations, and biological matrices, as well as for advancing pharmacological research. This application note details a robust enzymatic preparation method, comprehensive analytical procedures for identity and purity assessment, and stability testing guidelines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its handling, storage, and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 135293-13-9 | [1][2][3] |
| Molecular Formula | C₃₃H₄₀O₁₄ | [2][3] |
| Molecular Weight | 660.66 g/mol | [3][4] |
| Appearance | Light yellow to yellow solid | [5] |
| Purity (Commercial) | ≥98% | [2][3] |
| Solubility | Soluble in DMSO | [2][5] |
| Storage | -20°C for long-term storage | [2][5] |
Preparation of this compound Analytical Standard
An efficient method for preparing this compound involves the enzymatic hydrolysis of epimedin C, a more abundant precursor found in Epimedium. This biotransformation offers a specific and high-yield route to the desired compound.
Experimental Workflow for Preparation
The overall workflow for the preparation and purification of this compound is depicted in the following diagram.
Caption: Workflow for the preparation of this compound.
Detailed Protocol for Enzymatic Preparation
This protocol is adapted from a method for the convenient preparation of 2''-O-rhamnosyl icariside II by recyclable and integrated biphase enzymatic hydrolysis.
-
Materials:
-
Epimedin C (substrate)
-
β-glucosidase (e.g., from almonds)
-
Ethyl acetate
-
Phosphate (B84403) buffer (pH 5.0)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
-
Procedure:
-
Prepare a biphasic system by mixing equal volumes of ethyl acetate and phosphate buffer (pH 5.0) in a reaction vessel.
-
Dissolve epimedin C in the aqueous buffer phase to a final concentration of, for example, 1 mg/mL.
-
Add β-glucosidase to the aqueous phase. The optimal enzyme concentration should be determined empirically.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) with constant stirring for a predetermined period (e.g., 40 minutes). The progress of the reaction can be monitored by HPLC analysis of the aqueous and organic phases.
-
After the reaction is complete, separate the organic phase from the aqueous phase.
-
The this compound product will be predominantly in the ethyl acetate phase.
-
Collect the organic phase and evaporate the solvent under reduced pressure to obtain the crude product.
-
Further purify the crude product using preparative High-Performance Liquid Chromatography (HPLC) with a suitable C18 column and a water/methanol or water/acetonitrile (B52724) gradient.
-
Collect the fractions containing the purified this compound.
-
Combine the pure fractions and remove the solvent, for instance by lyophilization, to obtain the final product as a solid.
-
Store the purified analytical standard at -20°C.
-
Quality Control of the Analytical Standard
A comprehensive quality control process is essential to ensure the identity, purity, and stability of the prepared this compound analytical standard.
Identity Confirmation
The identity of the prepared standard should be confirmed using spectroscopic methods.
Table 2: Spectroscopic Data for Identity Confirmation of this compound
| Analytical Method | Expected Results |
| Mass Spectrometry (MS) | Precursor ion [M+H]⁺ at m/z 661.248.[4][6] Key fragment ions corresponding to the loss of sugar moieties. |
| ¹H NMR | Characteristic signals for the flavonoid backbone, prenyl group, and sugar moieties. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the flavonoid structure and the attached sugars.[4] |
Purity Assessment
The purity of the analytical standard should be determined using a stability-indicating chromatographic method, typically HPLC with UV detection.
3.2.1. HPLC-UV Method Protocol
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: A typical gradient might be: 0-40 min, 10-26% B; 40-70 min, 26-65% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 270 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound standard in methanol or DMSO to a known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of dilutions from the stock solution for linearity assessment.
-
3.2.2. Method Validation Parameters
The analytical method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The linear relationship between the concentration and the detector response.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Stability Testing
The stability of the prepared analytical standard should be evaluated under various storage conditions to establish a re-test period.
Table 3: Recommended Stability Testing Conditions
| Condition | Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |
| Photostability | As per ICH Q1B guidelines |
The purity of the standard should be monitored at regular intervals using the validated HPLC method.
Biological Context and Signaling Pathway
Recent studies have highlighted the potential of this compound in the treatment of osteoporosis. One of the proposed mechanisms of action involves the inhibition of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key regulator of cellular responses to low oxygen.[7][8] Under hypoxic conditions, HIF-1α can impair osteoblast differentiation. By inhibiting HIF-1α, this compound may promote osteoblast differentiation and bone formation.[8]
Caption: Proposed mechanism of this compound in promoting osteogenesis.
Conclusion
This application note provides a comprehensive framework for the preparation and quality control of a this compound analytical standard. The detailed protocols for enzymatic synthesis, purification, and analytical characterization, including identity, purity, and stability, will support researchers in obtaining a reliable standard for their studies. The availability of a high-quality analytical standard is paramount for ensuring the accuracy and reproducibility of research findings in the fields of phytochemistry, pharmacology, and drug development.
References
- 1. CAS 135293-13-9: this compound | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biorlab.com [biorlab.com]
- 4. This compound | C33H40O14 | CID 5318987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell-Based Assays of 2''-O-Rhamnosylicariside II
Audience: Researchers, scientists, and drug development professionals.
Introduction
2''-O-Rhamnosylicariside II is a flavonoid glycoside found in plants of the Epimedium genus.[1][2] This document provides detailed application notes and protocols for conducting in vitro cell-based assays to evaluate the biological activity of this compound. The compound has garnered interest for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and bone health-promoting properties.[3][4] These protocols are intended to guide researchers in designing and executing experiments to investigate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Anti-Cancer Activity of Icariside II and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Icariside II | MCF-7 | Breast Cancer | 30.64 | 48 | [5][6] |
| Icariside II | MDA-MB-231 | Breast Cancer | 32.51 | Not Specified | [5] |
| Icariside II | HepG2 | Liver Cancer | 21.93 | Not Specified | [5] |
| Icariside II | HCCLM3-LUC | Liver Cancer | 39.04 | Not Specified | [5] |
| Icariside II | HeLa | Cervical Cancer | 10 | Not Specified | [5] |
| Icariside II | U2OS | Human Osteosarcoma | 14.44 | 24 | [6] |
| Icariside II | U2OS | Human Osteosarcoma | 11.02 | 48 | [6] |
| Icariside II | U2OS | Human Osteosarcoma | 7.37 | 72 | [6] |
| Icariside II | A431 | Human Epidermoid Carcinoma | ~25 | 48 | [6] |
| Icariside II | A375 | Human Melanoma | ~50 | 24 | [6] |
| Icariside II | PC-3 | Human Prostate Cancer | ~40 | 48 | [6] |
| Icariside II | DU145 | Human Prostate Cancer | ~40 | 48 | [6] |
| Doxorubicin (Control) | MCF-7 | Breast Cancer | 0.87 | Not Specified | [5] |
| 5-Fluorouracil (Control) | HeLa | Cervical Cancer | 31.1 | Not Specified | [5] |
Table 2: In Vitro Anti-Inflammatory Activity of Icariside II
| Cell Line | Inflammatory Stimulus | Icariside II Concentration (µM) | Measured Mediators | Effect | Reference |
| Primary rat astrocytes | LPS (1 µg/mL) | 5, 10, 20 | TNF-α, IL-1β | Reduction in cytokine levels | [7] |
| Murine macrophage RAW 264.7 | LPS | Various concentrations | Nitric Oxide (NO), TNF-α, IL-1β | Reduction in inflammatory mediators | [5] |
| Human chondrocyte CHON-001 | IL-1β | Various concentrations | LDH, TNF-α, IL-6, IL-8 | Inhibition of inflammatory response | [8] |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Concentration (µg/mL) | Effect | Reference |
| HL-7702 (Normal Liver) | 66 | Increased AST, LDH, and MDA levels; Decreased GSH levels | [1][9] |
| HepG2 (Liver Cancer) | 66 | No decrease in mitochondrial membrane potential | [9] |
Experimental Protocols
Anti-Cancer Activity: Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effect of this compound on cancer cells.[6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U2OS)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from a stock solution dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Anti-Inflammatory Activity: Measurement of Inflammatory Mediators
This protocol quantifies the effect of this compound on the production of inflammatory mediators in LPS-stimulated macrophages.[5][7]
Materials:
-
Murine macrophage cell line RAW 264.7
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-1β
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group without LPS stimulation and a group with LPS stimulation but no compound treatment.
-
Collect the culture supernatant.
-
Nitric Oxide (NO) Measurement: Measure the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Pro-inflammatory Cytokine Measurement: Quantify the levels of TNF-α and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's protocols.
Osteogenic Differentiation Assay
This protocol evaluates the potential of this compound to promote the differentiation of osteoblasts, which is relevant for its potential application in osteoporosis.[4][10]
Materials:
-
Osteoblast precursor cell line (e.g., MC3T3-E1)
-
Osteogenic induction medium (e.g., α-MEM supplemented with 10% FBS, ascorbic acid, β-glycerophosphate, and dexamethasone)
-
This compound
-
Alkaline Phosphatase (ALP) staining kit
-
Alizarin Red S staining solution
-
48-well plates
Procedure:
-
Seed osteoblast precursor cells in 48-well plates in complete culture medium.
-
Once confluent, switch to osteogenic induction medium containing various concentrations of this compound.
-
Culture the cells for 7-14 days for ALP activity assessment and 21-28 days for mineralization assessment, changing the medium every 2-3 days.
-
Alkaline Phosphatase (ALP) Staining (Early Osteogenic Marker):
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Stain for ALP activity using an ALP staining kit according to the manufacturer's instructions.
-
-
Alizarin Red S Staining (Late Osteogenic Marker - Mineralization):
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Stain with Alizarin Red S solution to visualize calcium deposits.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C33H40O14 | CID 5318987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 135293-13-9: this compound | CymitQuimica [cymitquimica.com]
- 4. The Bioactive Compounds of Epimedium and Their Potential Mechanism of Action in Treating Osteoporosis: A Network Pharmacology and Experimental Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Icariside II Alleviates Chondrocyte Inflammatory Injury by Inhibiting the TNIP2/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 2''-O-Rhamnosylicariside II in Osteoblast Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2''-O-Rhamnosylicariside II, a flavonoid derived from the plant genus Epimedium, has demonstrated significant potential in promoting osteoblast differentiation.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on osteogenesis. The information enclosed is intended to guide the design and execution of experiments to evaluate this compound's efficacy and mechanism of action in bone formation.
The primary mechanism of action for this compound in promoting osteoblast differentiation involves the regulation of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway.[1][3] Under hypoxic conditions, which can be found in the bone marrow environment, HIF-1α is stabilized and can inhibit osteoblast differentiation.[2][3] this compound has been shown to inhibit the expression of HIF-1α, thereby promoting the expression of key osteogenic markers such as Collagen Type I Alpha 1 Chain (COL1A1) and enhancing osteoblast function.[1][3]
Data Presentation
The following tables summarize the quantitative effects of this compound and the related compound Icariside II on key markers of osteoblast differentiation.
Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity in MC3T3-E1 Cells under Hypoxic Conditions [1]
| Treatment Group | Percentage of ALP Positive Area (%) (Mean ± SEM, n=5) |
| Hypoxia | 12.5 ± 2.1 |
| This compound (6.25 µM) | 35.2 ± 3.5 |
| Estradiol (10 µM) | 28.9 ± 3.1 |
* p < 0.05 compared to the hypoxia group.
Table 2: Time-Dependent Effect of Icariside II (10⁻⁶ M) on Osteogenic and Angiogenic Marker Protein Expression in rBMSCs
| Protein Marker | 4 Days (Fold Change vs. NC) | 6 Days (Fold Change vs. NC) | 8 Days (Fold Change vs. NC) |
| OPN | ↑ | ↑ | ↑ |
| RUNX2 | ↑ | - | - |
| ANG1 | ↑ | ↑ | - |
| VEGF | ↑ | ↑ | ↑ |
| OCN | - | - | ↑ |
Data is qualitative, indicating a significant upregulation (↑) or no significant change (-). For detailed quantitative data, refer to the original study.
Table 3: Effect of this compound on Protein Expression of HIF-1α and COL1A1 in MC3T3-E1 Cells under Hypoxic Conditions [4]
| Treatment Group | Relative HIF-1α Protein Expression (Fold Change vs. Hypoxia) | Relative COL1A1 Protein Expression (Fold Change vs. Hypoxia) |
| Hypoxia | 1.00 | 1.00 |
| This compound (6.25 µM) | ↓ (Significantly decreased) | ↑ (Significantly increased) |
| Estradiol (10 µM) | ↓ (Significantly decreased) | ↑ (Significantly increased) |
This table represents the trend observed in the study. For specific quantification, densitometric analysis of the Western blots is required.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in osteoblast differentiation and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for evaluation.
Experimental Protocols
Alkaline Phosphatase (ALP) Activity Assay
This protocol is adapted for a 96-well plate format to assess early-stage osteoblast differentiation.
Materials:
-
Osteoblast precursor cells (e.g., MC3T3-E1)
-
This compound
-
Osteogenic induction medium (α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Stop solution (e.g., 0.2 M NaOH)
-
96-well microplate reader
Procedure:
-
Seed MC3T3-E1 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture in standard medium for 24 hours.
-
Replace the medium with osteogenic induction medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle control.
-
Culture the cells for 7-14 days, replacing the medium every 2-3 days.
-
After the incubation period, wash the cells twice with PBS.
-
Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes at 37°C.
-
Transfer 50 µL of the cell lysate from each well to a new 96-well plate.
-
Add 50 µL of pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein concentration of the cell lysate, determined by a BCA or Bradford assay.
Alizarin Red S (ARS) Staining for Mineralization
This protocol is for the qualitative and quantitative assessment of late-stage osteoblast differentiation and matrix mineralization.
Materials:
-
Cultured and treated osteoblasts (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) staining solution (40 mM, pH 4.2)
-
Deionized water (diH₂O)
-
10% Acetic acid for quantification
-
10% Ammonium (B1175870) hydroxide (B78521) for neutralization
-
Microplate reader
Procedure:
-
After 14-21 days of culture with this compound, aspirate the culture medium and wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the fixed cells three times with diH₂O.
-
Add a sufficient volume of 40 mM ARS solution to cover the cell monolayer and incubate for 20-30 minutes at room temperature with gentle shaking.
-
Aspirate the ARS solution and wash the cells five times with diH₂O to remove excess stain.
-
For qualitative analysis, visualize and photograph the stained mineralized nodules using a microscope.
-
For quantitative analysis, add 400 µL of 10% acetic acid to each well and incubate for 30 minutes with shaking to destain.
-
Transfer the slurry to a microcentrifuge tube, heat at 85°C for 10 minutes, and then place on ice for 5 minutes.
-
Centrifuge at 20,000 x g for 15 minutes.
-
Transfer 125 µL of the supernatant to a new tube and neutralize with 50 µL of 10% ammonium hydroxide.
-
Read the absorbance at 405 nm in a microplate reader.
Western Blot for HIF-1α, COL1A1, and RUNX2
This protocol is designed to detect changes in the protein expression of key osteogenic markers.
Materials:
-
Cultured and treated osteoblasts
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α, anti-COL1A1, anti-RUNX2, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Culture MC3T3-E1 cells and treat with this compound as described in Protocol 1. To stabilize HIF-1α for detection, cells can be cultured under hypoxic conditions (1-5% O₂) or treated with a hypoxia-mimetic agent like CoCl₂ (100 µM) for the final 4-6 hours of culture.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the relative protein expression, normalizing to the loading control (β-actin).
References
Application Notes: Evaluating the Toxicity of 2''-O-Rhamnosylicariside II Using Zebrafish Models
Introduction
2''-O-Rhamnosylicariside II is a flavonoid glycoside compound found in plants of the Epimedium genus.[1][2] While it has been investigated for potential therapeutic benefits in conditions like postmenopausal osteoporosis[2][3][4], understanding its toxicological profile is crucial for drug development and safety assessment. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for toxicological screening due to its genetic similarity to humans, rapid external development, and optical transparency, which allows for non-invasive observation of organogenesis and toxic effects.[5][6][7][8] This document provides detailed application notes and protocols for assessing the toxicity of this compound in zebrafish, with a focus on developmental and organ-specific toxicity.
Toxicological Profile of this compound
Studies have indicated that this compound exhibits significant hepatotoxic activity.[1][9] In vitro experiments using human liver cell lines (HL-7702) have shown that the compound can increase levels of aspartate aminotransferase (AST) and lactate (B86563) dehydrogenase (LDH), markers of cellular damage.[1][9] It also elevates malondialdehyde (MDA) levels while decreasing glutathione (B108866) (GSH), suggesting an induction of oxidative stress.[1][9]
In vivo studies using zebrafish have corroborated these findings. Exposure to this compound has been shown to cause significant mortality in zebrafish larvae at high concentrations and specific liver damage, including hepatocellular vacuolization and degeneration, at lower concentrations.[1][9][10]
Quantitative Toxicity Data Summary
The following table summarizes the key quantitative data from toxicological studies of this compound.
| Model System | Concentration | Observed Effect(s) | Reference(s) |
| Zebrafish Larvae | 100 µM | 100% mortality | [1][9] |
| Adult Zebrafish | 25 µM | Hepatocellular vacuolization and degeneration; infiltration of inflammatory cells | [1][9][10] |
| Human Liver Cells (HL-7702) | 66 µg/mL | Increased levels of AST, LDH, and MDA; decreased levels of GSH | [1][9] |
Experimental Protocols
The following protocols provide standardized methods for assessing the toxicity of this compound using zebrafish embryos and larvae.
Protocol 1: Zebrafish Embryo Developmental and Acute Toxicity Assay (ZEDTA)
This protocol is adapted from standard methods for assessing acute and developmental toxicity.[5][6][11] It evaluates lethal and sublethal endpoints following compound exposure.
1. Materials and Reagents:
-
Healthy, fertilized zebrafish embryos (4-6 hours post-fertilization, hpf)
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle)
-
Embryo medium (e.g., E3 medium)
-
24- or 96-well plates
-
Incubator set to 28°C
-
Stereomicroscope
2. Stock Solution Preparation:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM). The compound is soluble in DMSO.[1][9]
-
Prepare serial dilutions of the stock solution to create working solutions for the desired final test concentrations (e.g., 0.1, 1, 10, 25, 100 µM).[6][12] The final DMSO concentration in the embryo medium should not exceed 0.5% v/v to avoid vehicle-induced toxicity.[5]
3. Experimental Procedure:
-
Collect freshly fertilized zebrafish embryos and raise them to 4-6 hpf.
-
Select healthy, normally developing embryos under a stereomicroscope.
-
Array one embryo per well into a multi-well plate containing 1 mL (24-well plate) or 200 µL (96-well plate) of embryo medium.
-
Add the appropriate volume of the this compound working solution to each well to achieve the final desired concentrations. Include a vehicle control (DMSO only) and a negative control (embryo medium only). Use at least 12-20 embryos per concentration group.
-
Incubate the plates at 28°C on a 14/10-hour light/dark cycle.
-
Observe the embryos at 24, 48, 72, 96, and 120 hpf.[11] It is recommended to renew the test solutions every 48 hours.[5]
4. Endpoint Assessment:
-
Lethality: Record mortality at each time point. Indicators of death include embryo coagulation, lack of heartbeat, and failure to develop somites.[13]
-
Morphological Defects: At 96 or 120 hpf, assess surviving larvae for a range of malformations, including:
-
Pericardial edema (swelling around the heart)
-
Yolk sac edema
-
Body axis curvature (scoliosis/lordosis)
-
Tail malformations
-
Head and eye abnormalities
-
Delayed hatching or failure to hatch
-
5. Data Analysis:
-
Calculate the Lethal Concentration 50% (LC50) at 96 or 120 hpf.
-
Determine the No Observed Adverse Effect Level (NOAEL), the highest concentration at which no significant increase in malformations is observed.[11]
-
Calculate the Teratogenic Index (TI = LC50 / NOAEL). A TI ≥ 10 suggests the compound is a potential teratogen.[11]
Protocol 2: Zebrafish Hepatotoxicity Assay
This protocol focuses on assessing liver-specific toxicity, a known effect of this compound.[14][15][16]
1. Materials and Reagents:
-
Zebrafish larvae (e.g., 96 hpf)
-
Test compounds and controls as described in Protocol 1
-
Microscope with imaging capabilities (brightfield and/or fluorescence if using transgenic lines)
-
Optional: Oil Red O stain for steatosis assessment
-
Optional: Transgenic zebrafish line with liver-specific fluorescent reporter (e.g., Tg(fabp10a:EGFP))
2. Experimental Procedure:
-
Raise zebrafish embryos to 96 hpf in standard embryo medium.
-
Begin compound exposure by placing larvae in multi-well plates with the desired concentrations of this compound (e.g., 1 µM to 50 µM).
-
Incubate the larvae from 96 hpf to 120 hpf or longer (e.g., 72 hours of exposure).[7]
-
At the end of the exposure period, anesthetize the larvae for imaging.
3. Endpoint Assessment:
-
Liver Morphology:
-
Visually assess the liver under a microscope. Key indicators of hepatotoxicity include decreased liver size, increased opacity (degeneration), and poor definition of the liver boundary.[15]
-
Quantify the liver area using image analysis software. A significant reduction in size is indicative of toxicity.
-
-
Hepatocellular Degeneration: Observe the liver tissue for signs of necrosis or apoptosis, which may appear as dark, condensed, or opaque regions.
-
Steatosis (Fatty Liver):
-
If steatosis is suspected, perform whole-mount Oil Red O staining to visualize lipid accumulation in the liver. An increase in red staining compared to controls indicates steatosis.[16]
-
4. Data Analysis:
-
Statistically compare the liver size (area) between treated and control groups.
-
Quantify the percentage of larvae in each group exhibiting specific hepatotoxic phenotypes (e.g., liver degeneration, steatosis).
-
Determine the lowest concentration that induces significant hepatotoxicity.
Protocol 3: Zebrafish Cardiotoxicity Assay
While specific cardiotoxic effects of this compound are not well-documented, this protocol provides a general framework for assessment, which is a critical component of comprehensive toxicity screening.[17][18][19]
1. Materials and Reagents:
-
Zebrafish embryos (e.g., 48-72 hpf)
-
Test compounds and controls as described in Protocol 1
-
Microscope with video recording capability
-
Methylcellulose (B11928114) (for immobilizing larvae)
2. Experimental Procedure:
-
Expose embryos to the test compound starting at 24 or 48 hpf.
-
At 72 hpf (or another desired time point), transfer individual embryos to a microscope slide.
-
Immobilize the embryos in a drop of methylcellulose to position them for lateral or ventral viewing of the heart.
-
Record a high-speed video (e.g., 15-30 seconds) of the beating heart.
3. Endpoint Assessment:
-
Heart Rate (HR): Count the number of ventricular contractions over a set period to determine beats per minute. Bradycardia (slow HR) or tachycardia (fast HR) are key indicators.
-
Arrhythmia: Observe for irregular heartbeats or a lack of coordination between the atrium and ventricle (AV block).
-
Pericardial Edema: Measure the area of fluid accumulation around the heart. An increase in this area indicates edema.
-
Blood Circulation: Visually assess blood flow through the major vessels. Reduced or absent circulation is a severe toxic endpoint.
4. Data Analysis:
-
Statistically compare the heart rate and pericardial edema area between treated and control groups.
-
Report the incidence of arrhythmia and circulation defects for each concentration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Bioactive Compounds of Epimedium and Their Potential Mechanism of Action in Treating Osteoporosis: A Network Pharmacology and Experimental Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. postmenopausal osteoporosis | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data [mdpi.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. blog.biobide.com [blog.biobide.com]
- 8. Using Zebrafish for Investigating the Molecular Mechanisms of Drug-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Zebrafish Embryo Developmental Toxicity Assay | RE-Place [re-place.be]
- 12. Frontiers | Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline [frontiersin.org]
- 13. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 14. Zebrafish Hepatoxicity Assays - Creative Biogene Zebrafish Platform [zebrafish.creative-biogene.com]
- 15. A zebrafish phenotypic assay for assessing drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hepatotoxicity testing in vivo with zebrafish | ZeClinics® CRO [zeclinics.com]
- 17. Cardiotoxicity testing in vivo with zebrafish | ZeClinics® CRO [zeclinics.com]
- 18. Zebrafish Cardiotoxicity Assays - Creative Biogene Zebrafish Platform [zebrafish.creative-biogene.com]
- 19. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]
2''-O-Rhamnosylicariside II solubility in DMSO for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 2''-O-Rhamnosylicariside II, a flavonoid glycoside, in experimental settings. The focus is on its solubility in Dimethyl Sulfoxide (DMSO), preparation of solutions for in vitro and in vivo studies, and its known biological activities.
Compound Information
| Property | Value |
| IUPAC Name | 3-[[6-deoxy-2-O-(6-deoxy-α-L-mannopyranosyl)-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one |
| Molecular Formula | C₃₃H₄₀O₁₄ |
| Molecular Weight | 660.66 g/mol [1] |
| CAS Number | 135293-13-9[1] |
| Appearance | Light yellow to yellow solid[1] |
| Primary Source | Epimedium brevicornu Maxim.[1] |
Solubility and Storage
This compound exhibits good solubility in DMSO, making it a suitable solvent for preparing stock solutions for a variety of experimental applications.
Table 2.1: Solubility Data in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100[2] | 151.36 | Ultrasonic treatment may be required for complete dissolution.[2] It is important to use newly opened DMSO as it is hygroscopic.[1] |
| DMSO | 155 | 588.70 | Ultrasonic treatment and warming may be necessary to achieve this higher concentration.[3] |
Table 2.2: Storage and Stability of Stock Solutions in DMSO
| Storage Temperature | Duration | Conditions |
| -80°C | 6 months[1][4] | Sealed, protected from light, and moisture.[1][4] |
| -20°C | 1 month[1][4] | Sealed, protected from light, and moisture.[1][4] |
Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Experimental Protocols
Preparation of a 100 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/newly opened DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 66.07 mg.
-
Add the appropriate volume of DMSO. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube/vial in an ultrasonic water bath. Sonicate for 10-15 minute intervals, checking for dissolution. Gentle warming (e.g., 37°C) can also aid in solubilization.[5]
-
Once a clear solution is obtained, aliquot the stock solution into sterile, light-protected tubes in volumes suitable for your experiments.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Caption: Workflow for preparing a DMSO stock solution of this compound.
Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution for use in cell culture experiments. A critical consideration is to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.
Table 3.1: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | Recommendation |
| < 0.5% (v/v) | Generally considered safe for most cell lines.[6] |
| 0.5% - 1% (v/v) | May be tolerated by some robust cell lines, but a vehicle control is essential to assess any potential solvent effects. |
| > 1% (v/v) | Not recommended as it is likely to cause significant cytotoxicity. |
Materials:
-
100 mM this compound in DMSO (from Protocol 3.1)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure (Example: Preparing a 100 µM working solution):
-
Perform a serial dilution. For instance, first dilute the 100 mM stock solution 1:10 in sterile culture medium to obtain a 10 mM intermediate solution. This helps to avoid precipitation of the compound.
-
Further dilute the 10 mM intermediate solution 1:100 in sterile culture medium to achieve the final 100 µM working concentration.
-
The final DMSO concentration in this example would be 0.1%. Always calculate and report the final DMSO concentration in your experiments.
-
Include a vehicle control in your experimental design, which consists of cell culture medium with the same final concentration of DMSO as your treatment groups.
Note: In some studies, this compound has been used at concentrations ranging from 1 µM to 50 µM in cell-based assays.[7]
Preparation of Formulations for In Vivo Studies
For animal studies, DMSO is often used in combination with other co-solvents to improve the solubility and bioavailability of the compound.
Table 3.2: Example Formulations for In Vivo Administration
| Formulation Components | Ratio | Final Compound Concentration (Example) |
| DMSO / PEG300 / Tween-80 / Saline | 10:40:5:45 | ≥ 2.5 mg/mL[1] |
| DMSO / SBE-β-CD (20% in Saline) | 10:90 | ≥ 2.5 mg/mL[1] |
Procedure (Example using Formulation 1):
-
Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final concentration of this compound in this example is 2.5 mg/mL.
Known Biological Activity and Signaling Pathways
This compound has been investigated for its potential therapeutic effects, particularly in the context of osteoporosis and its anti-inflammatory properties.
-
Osteoporosis: Research suggests that this compound may be beneficial for improving postmenopausal osteoporosis. It has been shown to promote osteoblast differentiation.[8]
-
Anti-inflammatory Effects: This compound may exert its effects through the modulation of key inflammatory signaling pathways.
-
Hepatotoxicity: At higher concentrations (e.g., 66 µg/ml), it has been observed to have hepatotoxic effects in HL-7702 cells.[9]
Signaling Pathways:
-
NF-κB Signaling Pathway: Flavonoids, including this compound, have been implicated in the amelioration of osteoporosis through mechanisms that may involve the inhibition of the NF-κB pathway.[10][11]
-
HIF-1α: Studies have shown that this compound can bind to and inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a potential therapeutic target for osteoporosis.[8][12]
Caption: Potential signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phenylpropanoids and polyketides | Fisher Scientific [fishersci.at]
- 3. gen.store [gen.store]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 2''-O-Rhamnosylicariside II for In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the in vivo administration of 2''-O-Rhamnosylicariside II in mouse models of osteoporosis. The information is based on a key study investigating its therapeutic effects and mechanism of action.
Quantitative Data Summary
The following table summarizes the quantitative data from a pivotal in vivo study utilizing an ovariectomized (OVX) mouse model to investigate the effects of this compound on osteoporosis.
| Parameter | Details |
| Compound | This compound |
| Animal Model | Ovariectomized (OVX) mice (C57BL/6J) |
| Indication | Postmenopausal Osteoporosis |
| Dosage Levels | 15 mg/kg and 30 mg/kg body weight |
| Administration Route | Intragastric administration |
| Frequency | Once daily |
| Duration | 8 weeks |
| Vehicle | 0.5% Carboxymethylcellulose sodium (CMC-Na) |
Experimental Protocols
Animal Model and Treatment
A detailed protocol for the in vivo mouse study is provided below, based on the referenced literature.
2.1.1. Animals and Housing:
-
Species: Female C57BL/6J mice
-
Age: 8 weeks old
-
Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 5%). They have free access to standard chow and water.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the commencement of the experiment.
2.1.2. Ovariectomy (OVX) Surgery:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine and xylazine).
-
Make a small dorsal skin incision midway between the middle of the back and the base of the tail.
-
Locate the ovaries through bilateral incisions in the muscle wall.
-
Ligate the ovarian blood vessels and fallopian tubes, and then carefully remove the ovaries.
-
Suture the muscle and skin incisions.
-
For the sham-operated group, perform the same surgical procedure but without removing the ovaries.
-
Administer post-operative analgesics as required and allow the animals to recover for one week.
2.1.3. Treatment Groups:
-
Sham Group: Sham-operated mice receiving the vehicle (0.5% CMC-Na) daily.
-
OVX Group: Ovariectomized mice receiving the vehicle (0.5% CMC-Na) daily.
-
Low-Dose Group: Ovariectomized mice receiving this compound at a dose of 15 mg/kg body weight daily.
-
High-Dose Group: Ovariectomized mice receiving this compound at a dose of 30 mg/kg body weight daily.
2.1.4. Drug Administration:
-
Prepare a suspension of this compound in 0.5% CMC-Na.
-
Administer the compound or vehicle via intragastric gavage once daily for a period of 8 weeks.
-
Monitor the body weight of the animals weekly.
Outcome Assessment
2.2.1. Micro-CT Analysis of Femur:
-
At the end of the treatment period, euthanize the mice and collect the femurs.
-
Fix the femurs in 4% paraformaldehyde.
-
Scan the distal femur using a micro-computed tomography (micro-CT) system.
-
Analyze the images to determine key bone microstructural parameters, including bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
2.2.2. Histological Analysis:
-
Decalcify the femurs in 10% EDTA solution.
-
Dehydrate the specimens and embed them in paraffin (B1166041).
-
Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) to observe the morphology of bone tissue and the extent of bone marrow adipose tissue.
2.2.3. Immunohistochemistry:
-
Perform immunohistochemical staining on the femoral sections to detect the expression of relevant proteins, such as Hypoxia-Inducible Factor-1 alpha (HIF-1α).
-
Quantify the protein expression levels based on the staining intensity.
Signaling Pathway and Workflow Diagrams
Proposed Signaling Pathway of this compound in Osteoporosis
The following diagram illustrates the proposed mechanism of action of this compound in mitigating osteoporosis, as suggested by in vivo and in vitro studies.[1][2]
Caption: Proposed mechanism of this compound in osteoporosis.
Experimental Workflow for In Vivo Mouse Study
This diagram outlines the key steps of the experimental workflow for evaluating the efficacy of this compound in an OVX mouse model.
Caption: Experimental workflow for the in vivo mouse study.
References
Application Notes and Protocols for Network Pharmacology Analysis of 2''-O-Rhamnosylicariside II
Audience: Researchers, scientists, and drug development professionals.
Introduction
2''-O-Rhamnosylicariside II is a flavonoid glycoside primarily found in plants of the Epimedium genus. It has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the context of postmenopausal osteoporosis.[1][2] Network pharmacology, a systems-based approach, provides a powerful framework for elucidating the complex mechanisms of action of such natural products. By integrating computational analysis with experimental validation, network pharmacology allows for the identification of multiple targets and pathways through which a compound exerts its biological effects.
These application notes provide a comprehensive guide to conducting a network pharmacology analysis of this compound, from computational target prediction to experimental verification of its effects on key signaling pathways.
Computational Network Pharmacology Workflow
A systematic computational approach is the foundational step in network pharmacology to predict the targets and mechanisms of this compound.
References
Troubleshooting & Optimization
Improving 2''-O-Rhamnosylicariside II solubility for cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of 2''-O-Rhamnosylicariside II for cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell culture experiments?
This compound is a flavonoid glycoside. Like many natural polyphenolic compounds, it has low aqueous solubility due to its complex and largely hydrophobic structure. This poor solubility can lead to several issues in cell culture experiments, including precipitation of the compound in the culture medium, inaccurate dosing, and consequently, unreliable and irreproducible experimental results. Achieving a homogenous solution is critical for accurate assessment of its biological activity.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
For initial solubilization, organic solvents are typically required. The choice of solvent should be guided by its solubilizing power and its compatibility with the cell line being used, as high concentrations of organic solvents can be cytotoxic. Commonly used solvents include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695) (EtOH), and methanol (B129727) (MeOH). For most cell culture applications, DMSO is the preferred solvent due to its high solubilizing capacity and relatively low toxicity at concentrations typically below 0.5% (v/v) in the final culture medium.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some robust cell lines can tolerate up to 0.5% DMSO for short-term experiments, it is crucial to perform a solvent toxicity control experiment to determine the maximum tolerable concentration for your specific cell line and experimental duration.
Q4: Can I use other methods besides organic solvents to improve the solubility of this compound?
Yes, several alternative formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. These include the use of cyclodextrins (e.g., β-cyclodextrin, HP-β-CD), which can encapsulate the hydrophobic molecule, or co-solvents such as polyethylene (B3416737) glycol (PEG). The choice of method will depend on the specific experimental requirements and the compatibility of the excipients with the cell model.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in cell culture.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of the compound upon dilution in aqueous buffer or cell culture medium. | The aqueous solubility limit has been exceeded. | - Increase the concentration of the stock solution so that a smaller volume is needed for dilution.- Warm the aqueous medium to 37°C before adding the stock solution.- Add the stock solution to the medium dropwise while vortexing to facilitate rapid mixing.- Consider using a formulation approach such as complexation with cyclodextrins. |
| Inconsistent or non-reproducible experimental results. | - Inaccurate concentration due to precipitation.- Degradation of the compound in solution. | - Visually inspect for any precipitate before each use. If present, prepare a fresh dilution.- Prepare fresh dilutions from the stock solution for each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Observed cytotoxicity in control wells treated with the vehicle (solvent) only. | The concentration of the organic solvent is too high for the cell line. | - Perform a dose-response experiment to determine the maximum non-toxic concentration of the solvent for your specific cell line and experimental duration.- Lower the final solvent concentration in the culture medium to ≤0.1%. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound to be used for calculation).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions and Dosing in Cell Culture
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile dilution tubes
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to prepare the final working concentrations. Important: Add the stock solution to the medium, not the other way around, and mix immediately after each addition.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium). This will result in a final DMSO concentration of 0.1%.
-
Ensure the final DMSO concentration in all experimental wells (including the vehicle control) is consistent.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
Visualizations
Technical Support Center: Stabilizing 2''-O-Rhamnosylicariside II in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of 2''-O-Rhamnosylicariside II in solution.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound activity or concentration over a short period. | Degradation due to improper storage conditions. | - Temperature: Ensure the solution is stored at the recommended temperature of -20°C or lower. Avoid repeated freeze-thaw cycles. - Solvent: Use high-purity, anhydrous solvents like DMSO. Purge the solvent with an inert gas (e.g., argon or nitrogen) before preparing the stock solution to minimize dissolved oxygen. - Light Exposure: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. |
| Precipitate forms in the solution upon storage. | Poor solubility or solvent evaporation. | - Solubility: Confirm the concentration is not above the solubility limit in the chosen solvent. If necessary, gently warm the solution to redissolve the precipitate. Consider preparing a more dilute stock solution. - Solvent Evaporation: Ensure the storage container is tightly sealed to prevent solvent evaporation, which can increase the compound's concentration and lead to precipitation. |
| Inconsistent results in bioassays. | Compound degradation leading to variable active concentrations. | - Aliquoting: Prepare single-use aliquots of your stock solution to avoid contaminating the entire stock and to minimize freeze-thaw cycles. - Fresh Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods. |
| Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS). | Degradation of this compound. | - Degradation Product: One known transformation is the conversion to icariin (B1674258), especially with heat[1]. Compare the retention time of the new peak with an icariin standard if available. - Forced Degradation Study: To identify potential degradation products, a forced degradation study under stress conditions (e.g., high temperature, extreme pH) can be performed and the degradants characterized by mass spectrometry. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO[2][3]. For biological experiments, ensure the final concentration of DMSO is compatible with your assay.
Q2: What are the optimal storage conditions for this compound in its solid form?
A2: As a solid, this compound is stable for at least four years when stored at -20°C[2][3].
Q3: How should I store solutions of this compound for long-term use?
A3: For long-term storage, stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed, light-protected vials. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: Can I store this compound in aqueous solutions?
A4: Flavonoid glycosides can be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH. It is not recommended to store this compound in aqueous solutions for extended periods. Prepare fresh dilutions in your aqueous buffer from a DMSO stock solution immediately before use.
Q5: What are the known degradation pathways for this compound?
A5: While specific degradation pathways are not extensively documented, one study has shown that this compound can be transformed into icariin under heating conditions[1]. Like other flavonoid glycosides, it may be susceptible to hydrolysis of the glycosidic bonds and oxidation of the flavonoid backbone, particularly when exposed to high temperatures, non-neutral pH, light, and oxygen[4][5].
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of this compound under various storage conditions.
1. Materials:
-
This compound (solid, ≥98% purity)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC or UHPLC system with a UV or MS detector
-
C18 analytical column
-
Temperature-controlled incubators/chambers
-
Amber glass vials
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in anhydrous DMSO to prepare a stock solution of 10 mg/mL.
-
Aliquot the stock solution into amber glass vials for single use.
3. Experimental Setup:
-
Prepare working solutions by diluting the stock solution to a final concentration of 100 µg/mL in the following solvents:
-
Anhydrous DMSO
-
PBS (pH 7.4)
-
-
Store the aliquots of each working solution under the following conditions:
-
-80°C (Control)
-
-20°C
-
4°C
-
25°C (Room Temperature)
-
40°C (Accelerated Degradation)
-
-
Protect all samples from light.
4. Time Points for Analysis:
-
Analyze the samples at the following time points: 0, 24 hours, 48 hours, 1 week, 2 weeks, 1 month, 3 months, and 6 months.
5. Analytical Method (HPLC):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 270 nm) or MS.
-
Injection Volume: 10 µL.
-
Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
Data Presentation
The quantitative data from the stability study can be summarized in the following tables:
Table 1: Stability of this compound in DMSO (100 µg/mL)
| Storage Temperature | % Remaining (Mean ± SD) after 1 Month | % Remaining (Mean ± SD) after 3 Months | % Remaining (Mean ± SD) after 6 Months |
| -80°C | 99.8 ± 0.5 | 99.5 ± 0.6 | 99.2 ± 0.7 |
| -20°C | 99.2 ± 0.7 | 98.8 ± 0.8 | 98.1 ± 0.9 |
| 4°C | 95.3 ± 1.2 | 90.1 ± 1.5 | 85.4 ± 1.8 |
| 25°C | 80.1 ± 2.1 | 65.7 ± 2.5 | 50.3 ± 3.0 |
| 40°C | 60.5 ± 2.8 | 35.2 ± 3.1 | 15.8 ± 3.5 |
Table 2: Stability of this compound in PBS, pH 7.4 (100 µg/mL)
| Storage Temperature | % Remaining (Mean ± SD) after 24 Hours | % Remaining (Mean ± SD) after 1 Week | % Remaining (Mean ± SD) after 1 Month |
| -20°C | 98.5 ± 0.9 | 95.1 ± 1.3 | 90.2 ± 1.6 |
| 4°C | 90.3 ± 1.5 | 75.6 ± 2.0 | 55.4 ± 2.4 |
| 25°C | 70.8 ± 2.2 | 40.2 ± 2.8 | 10.1 ± 3.2 |
(Note: The data in the tables are hypothetical and for illustrative purposes. Actual results should be determined experimentally.)
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathway
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Analysis of 2''-O-Rhamnosylicariside II by LC-MS
Welcome to the technical support center for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of 2''-O-Rhamnosylicariside II. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS parameters for the analysis of this compound?
A1: The optimal parameters can vary depending on the instrument and matrix. However, a good starting point for method development is summarized in the table below.
| Parameter | Recommendation |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase A | Water with 0.1% formic acid[1][2] |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid[1][2] |
| Gradient | Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate. A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-80% B; 10-14 min, 80-100% B; 14-15 min, 100% B; 15.1-16 min, 5% B.[1] |
| Flow Rate | 0.2 - 0.4 mL/min[1] |
| Column Temperature | 30 - 45 °C[1] |
| Injection Volume | 2 - 5 µL[3] |
| Ionization Mode | Electrospray Ionization (ESI), positive mode is commonly used.[1][4] |
| Scan Mode | Full scan for profiling, followed by targeted MS/MS (MRM) for quantification. |
Q2: What is the expected m/z for this compound?
A2: In positive ionization mode, you should look for the protonated molecule [M+H]⁺ at an m/z of approximately 661.24.[1][5]
Q3: What are the major fragment ions of this compound in MS/MS?
A3: Tandem mass spectrometry (MS/MS) of the parent ion (m/z 661.24) will typically yield characteristic fragment ions. These fragments correspond to the sequential loss of the rhamnose and glucose moieties.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |
| 661.24 | 515.19 | Loss of a rhamnose residue [M+H-146]⁺[6][7] |
| 661.24 | 369.13 | Loss of two rhamnose residues[4] |
| 661.24 | 313.07 | Aglycone fragment[1][4] |
Q4: Which sample preparation method is recommended for analyzing this compound?
A4: The choice of sample preparation method depends on the sample matrix.
-
For plasma or serum: Protein precipitation with a solvent like acetonitrile is a common first step.[3] This is often followed by centrifugation and filtration.
-
For plant material: Extraction with an organic solvent such as methanol (B129727) or ethanol (B145695) is typically employed.[2] Sonication can be used to enhance extraction efficiency.
-
For complex matrices: Solid-phase extraction (SPE) with a C18 cartridge can be used for cleanup to remove interfering substances.
Troubleshooting Guides
Problem 1: Poor peak shape (tailing or fronting)
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase pH | For acidic flavonoids like this compound, ensure the mobile phase is acidic (e.g., with 0.1% formic acid) to improve peak shape. |
| Column overload | Dilute the sample or reduce the injection volume. |
| Column contamination or degradation | Wash the column with a strong solvent or replace it if necessary. |
Problem 2: Low signal intensity or no peak detected
| Possible Cause | Suggested Solution |
| Ion suppression from matrix effects | Improve sample cleanup using SPE. Dilute the sample to reduce the concentration of interfering matrix components.[2] You can also perform a post-column infusion experiment to identify regions of ion suppression. |
| Suboptimal MS source parameters | Optimize source parameters such as gas flows, temperatures, and voltages for your specific instrument and analyte. |
| In-source fragmentation | The compound may be fragmenting in the ion source before reaching the mass analyzer. Try reducing the source temperature or voltages. |
| Incorrect ionization mode | While positive mode is common, it is advisable to also test the negative ionization mode, as some flavonoids show better sensitivity in negative mode. |
Problem 3: Difficulty in distinguishing from isomeric compounds
| Possible Cause | Suggested Solution |
| Co-elution of isomers | Optimize the chromatographic separation by adjusting the gradient, mobile phase composition, or trying a different column chemistry. |
| Similar fragmentation patterns | Careful analysis of the relative abundances of fragment ions in the MS/MS spectra can help differentiate between isomers. The position of glycosidic linkages can influence fragmentation. |
Experimental Protocols
Protocol 1: Generic Sample Preparation from Plant Material
-
Weigh approximately 100 mg of dried, ground plant material.
-
Add 1 mL of 70% methanol.[2]
-
Vortex for 1 minute and sonicate for 30 minutes.[2]
-
Centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter before LC-MS analysis.[4]
Protocol 2: Generic LC-MS Method
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5-80% B
-
10-14 min: 80-100% B
-
14-15 min: 100% B
-
15.1-16 min: 5% B
-
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-1000.
-
MS/MS: For targeted analysis, use collision energies ranging from 15-40 eV to obtain fragment ions.
-
Visualizations
Caption: Experimental workflow for LC-MS analysis.
Caption: Troubleshooting workflow for LC-MS analysis.
Caption: HIF-1α signaling pathway under normoxia and hypoxia.
References
- 1. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Non-Canonical Mechanisms Regulating Hypoxia-Inducible Factor 1 Alpha in Cancer [frontiersin.org]
- 3. HIF1A - Wikipedia [en.wikipedia.org]
- 4. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. HIF-1α pathway | Abcam [abcam.com]
How to avoid 2''-O-Rhamnosylicariside II degradation during experiments
Welcome to the technical support center for 2''-O-Rhamnosylicariside II. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this flavonoid glycoside during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the integrity of your results.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound.
Issue 1: Low or Inconsistent Yields After Extraction and Purification
| Possible Cause | Troubleshooting Strategy |
| Incomplete Extraction | Ensure the plant material is finely ground to maximize surface area. Use a 70% ethanol (B145695) solution for maceration and repeat the extraction process at least three times to ensure exhaustive extraction.[1] |
| Degradation During Extraction | Avoid high temperatures during extraction. Perform maceration at room temperature and use a rotary evaporator at a temperature below 50°C for solvent concentration.[1] Prevent enzymatic degradation by drying plant material at a temperature not exceeding 45°C.[1] |
| Co-extraction of Contaminants | Pre-wash the plant material with a non-polar solvent like hexane (B92381) to remove lipids and chlorophylls.[1] Utilize solid-phase extraction (SPE) to fractionate the crude extract and separate the glycoside from interfering compounds.[1] |
| Loss During Purification | Minimize the number of purification steps. If using column chromatography, optimize the mobile phase gradient to achieve better separation and reduce fraction overlap.[1] Consider using preparative HPLC for higher resolution in complex mixtures.[1] |
Issue 2: Degradation of this compound in Solution
| Possible Cause | Troubleshooting Strategy |
| Photodegradation | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Flavonoid glycosides can be susceptible to degradation upon prolonged exposure to light.[2] The glycosylation at the C3 position, as in this compound, can offer some photostability compared to their aglycone counterparts.[3] |
| pH Instability | Prepare solutions in appropriate buffers and avoid harsh acidic or alkaline conditions.[2] The stability of flavonoids can be pH-dependent. |
| Thermal Degradation | Store stock solutions at recommended temperatures (-20°C for short-term and -80°C for long-term storage).[4] Avoid repeated freeze-thaw cycles. During experimental procedures, minimize exposure to high temperatures. Heat treatment has been shown to cause the transformation of this compound into icariin. |
| Oxidation | Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions to minimize oxidation.[4] |
| Enzymatic Degradation | In biological samples, endogenous enzymes can hydrolyze the glycosidic bonds. Process samples quickly at low temperatures and consider the use of enzyme inhibitors if necessary. Deglycosylation by intestinal enzymes is a known metabolic pathway for flavonoid glycosides.[5] |
Issue 3: Poor Chromatographic Resolution or Peak Shape
| Possible Cause | Troubleshooting Strategy |
| Inappropriate Column Chemistry | Use a C18 reversed-phase column for the analysis of flavonoid glycosides.[2] |
| Suboptimal Mobile Phase | Optimize the mobile phase composition and gradient. A common mobile phase consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724).[2] |
| Contaminated Guard Column or Column | Regularly flush the HPLC system and replace the guard column. If peak shape does not improve, consider replacing the analytical column. |
| Sample Overload | Inject a smaller volume of the sample or dilute the sample to avoid overloading the column. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C, where it is stable for at least four years.[4] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from light and moisture.
Q2: What is the best solvent for dissolving this compound?
This compound is soluble in DMSO.[4] For preparing stock solutions, dissolve the compound in DMSO and then dilute with the appropriate experimental buffer or medium. If precipitation occurs upon dilution, gentle heating and/or sonication can be used to aid dissolution.
Q3: Is this compound susceptible to photodegradation?
Yes, like many flavonoids, this compound can be sensitive to light. It is crucial to protect solutions from light by using amber-colored vials or by wrapping the containers with aluminum foil to prevent photodegradation.[2]
Q4: Can this compound be degraded by enzymes in cell culture or in vivo experiments?
Yes, enzymatic degradation is a possibility. Flavonoid glycosides can be hydrolyzed by various enzymes, such as β-glucosidases, present in biological systems.[5] This can lead to the formation of its aglycone or other metabolites. It is important to consider this when designing experiments and interpreting results.
Q5: How can I confirm the identity and purity of my this compound standard?
The identity and purity can be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) can be used for purity assessment. For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator for a few minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into amber-colored, tightly sealed vials and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: UPLC-MS/MS Quantification of this compound in Biological Samples
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or cell lysate, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from other components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Negative mode is often more sensitive for flavonoids.[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizations
Diagram 1: Factors Leading to this compound Degradation
Caption: Key environmental factors contributing to the degradation of this compound.
Diagram 2: Experimental Workflow for Minimizing Degradation
Caption: A recommended workflow to maintain the stability of this compound.
Diagram 3: Simplified Signaling Pathway in Osteoporosis Treatment
Recent studies suggest that this compound may play a role in osteoporosis treatment by targeting the HIF-1α signaling pathway.
Caption: Proposed mechanism of this compound in mitigating bone loss.
References
Cell viability issues with 2''-O-Rhamnosylicariside II treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with 2''-O-Rhamnosylicariside II treatment.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help you navigate your experiments.
Q1: My cells are showing significant death after treatment with this compound. Is this an expected outcome?
A: Yes, this can be an expected outcome depending on the cell type and concentration used. This compound, a flavonoid glycoside found in Epimedium, has demonstrated hepatotoxic activity in certain cell lines. Specifically, studies on human liver cell lines HL-7702 and HepG2 have shown that it can cause cytotoxicity at high concentrations.[1][2]
For example, at a concentration of 66 µg/mL, this compound was found to increase the release of aspartate aminotransferase (AST) and lactate (B86563) dehydrogenase (LDH), which are indicators of cell damage.[2] Therefore, observing cell death is not necessarily an experimental artifact but may be a direct pharmacological effect of the compound.
However, it's important to note that in other cell types, such as human osteoarthritic chondrocytes and MC3T3-E1 osteoblast precursor cells, it has been shown to have low cytotoxicity at concentrations up to 50 µM.[3][4][5]
Q2: What are the typical signs of cytotoxicity I should look for?
A: Beyond a decrease in cell number, you can look for both morphological and biochemical indicators of cytotoxicity:
-
Morphological Changes: Using a microscope, you may observe cells rounding up, detaching from the culture plate, shrinking (apoptosis), or swelling and bursting (necrosis).
-
Biochemical Markers: The release of intracellular enzymes into the culture medium is a common indicator of compromised cell membrane integrity. Key markers to measure include:
Q3: How can I determine the optimal non-toxic concentration for my specific cell line?
A: The most effective method is to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations for a set period (e.g., 24, 48, or 72 hours) and then measuring cell viability using a standard assay like MTT, WST-1, or XTT.[6] This will allow you to determine the IC50 (half-maximal inhibitory concentration) and select a non-toxic concentration for your downstream experiments.
Q4: I'm observing unexpected cell death even at concentrations reported to be non-toxic. What else could be going wrong?
A: If you are experiencing unexpected cytotoxicity, consider the following potential issues. The workflow below can help you systematically troubleshoot the problem.
Caption: Troubleshooting workflow for unexpected cell viability issues.
Q5: Could the solvent be the source of toxicity?
A: Absolutely. This compound is soluble in DMSO. High concentrations of DMSO are toxic to most cell lines. It is critical to include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration. As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[4]
Q6: How can I rule out contamination as the cause of cell death?
A: Natural compounds can sometimes be a source of microbial contaminants.[7] Here’s how to check for and prevent contamination:
-
Visual Inspection: Regularly check your cultures under a microscope. Look for cloudiness in the medium (a sign of bacterial contamination), filamentous growths (fungi), or tiny, fast-moving particles between your cells.[7][8]
-
pH Check: A sudden change in the medium's color can indicate a pH shift due to microbial metabolism (e.g., yellow for bacteria, pink/purple for fungi).[7]
-
Sterility Test: Before adding it to your cells, you can test the sterility of your compound stock. Add a small amount of the final dilution to a separate flask of sterile medium without cells and incubate for a few days to see if any microbial growth occurs.[7]
-
Filter Sterilization: Always sterilize your prepared compound stock solution by passing it through a 0.22 µm syringe filter before adding it to your culture medium.[7]
Frequently Asked Questions (FAQs)
What is the known mechanism of this compound-induced cytotoxicity?
The primary mechanism appears to be the induction of oxidative stress.[1][2] In hepatotoxic contexts, this compound has been shown to:
-
Increase the production of Reactive Oxygen Species (ROS).
-
Decrease the levels of intracellular glutathione (B108866) (GSH), a key antioxidant.
-
Increase the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[9][2]
A decrease in mitochondrial membrane potential (MMP), an early event in apoptosis, is not consistently observed with this compound, suggesting that its toxic effects might primarily damage cell structures and enhance oxidative stress rather than directly triggering the mitochondrial apoptosis pathway in all cell types.[2]
References
- 1. Effect of 2″- O-Rhamnosyl Icariside II, Baohuoside I and Baohuoside II in Herba Epimedii on Cytotoxicity Indices in HL-7702 and HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Inflammatory Response in Human Osteoarthritic Chondrocytes by Novel Herbal Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Inflammatory Response in Human Osteoarthritic Chondrocytes by Novel Herbal Small Molecules [mdpi.com]
- 6. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: 2''-O-Rhamnosylicariside II Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2''-O-Rhamnosylicariside II. Our aim is to help you address common challenges and ensure the consistency and reliability of your bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
A1: this compound is a flavonoid glycoside compound.[1] It has been primarily studied for its potential benefits in improving postmenopausal osteoporosis.[1] Its bioactivities also include anti-inflammatory and antioxidant properties.
Q2: What are the common causes of inconsistent results in this compound bioassays?
A2: Inconsistent results can stem from several factors, including:
-
Solubility Issues: Like many flavonoid glycosides, this compound has limited aqueous solubility which can lead to precipitation in assay media.
-
Compound Stability: The stability of the compound can be affected by storage conditions, solvent, and pH.
-
Cell-Based Assay Variability: Factors such as cell line, passage number, and cell density can significantly impact results.[2][3][4]
-
Assay-Specific Interferences: Flavonoids have been reported to interfere with certain assay components, such as colorimetric reagents like MTT.[5]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to dissolve this compound in DMSO.[1] For in vitro studies, a stock solution of 100 mg/mL (151.36 mM) in newly opened, non-hygroscopic DMSO can be prepared, potentially requiring sonication to fully dissolve.[1] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the assay wells for any precipitate. Increase the final DMSO concentration in the media (typically not exceeding 0.5% v/v) or use a solubilizing agent. |
| Incorrect Dosing | Verify the calculations for your dilutions from the stock solution. Ensure accurate pipetting. |
| Compound Degradation | Prepare fresh dilutions from a new aliquot of the stock solution. Ensure proper storage of the stock solution at -20°C or -80°C.[1] |
| Cell Health/Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.[2][4] Regularly check cell viability and morphology. |
Issue 2: High Variability Between Replicates or Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding to minimize well-to-well variation. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Solvent Effects | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls.[6][7] |
| Assay Timing | Standardize incubation times for compound treatment and reagent addition across all experiments. |
Issue 3: Artifacts in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)
| Possible Cause | Troubleshooting Step |
| Direct Reduction of Assay Reagent | Flavonoids can directly reduce tetrazolium salts (MTT, XTT) leading to a false-positive signal for cell viability. Run a cell-free control with the compound and the assay reagent to check for direct reduction.[5] |
| Alternative Viability Assays | Consider using a non-enzymatic-based viability assay, such as the trypan blue exclusion assay or a crystal violet staining assay, which are less prone to interference from flavonoids.[5] |
Quantitative Data Summary
The following tables summarize quantitative data from various bioassays involving this compound and related compounds to illustrate the range of expected results and potential for variability.
Table 1: In Vitro Osteogenic and Anti-inflammatory Activity of this compound
| Assay | Cell Line | Concentration | Observed Effect | Reference |
| Alkaline Phosphatase (ALP) Staining | MC3T3-E1 | 10 µM | Increased ALP activity | [8] |
| Alizarin Red S Staining | MC3T3-E1 | 10 µM | Increased mineralization | [8] |
| GAG/DNA Ratio | Human OA Chondrocytes | 1, 10, 25, 50 µM | Increased GAG/DNA ratio | [9][10] |
| MMP13 Gene Expression | Human OA Chondrocytes | 10 µM | Downregulation | [9][10] |
| COX-2 Gene Expression | Human OA Chondrocytes | 10 µM | Downregulation | [9][10] |
Table 2: Cytotoxicity Profile of this compound
| Assay | Cell Line | Concentration | Cell Viability (%) | Reference |
| WST-1 Assay | Human OA Chondrocytes | 1 µM | 102.1 ± 6.6 | [9][10] |
| WST-1 Assay | Human OA Chondrocytes | 10 µM | 105.5 ± 4.7 | [9][10] |
| WST-1 Assay | Human OA Chondrocytes | 25 µM | 91.8 ± 3.2 | [9][10] |
| WST-1 Assay | Human OA Chondrocytes | 50 µM | 102.9 ± 2.1 | [9][10] |
Experimental Protocols
Alkaline Phosphatase (ALP) Staining Protocol
-
Cell Culture: Seed osteoblastic cells (e.g., MC3T3-E1) in a 24-well plate and culture in osteogenic differentiation medium. Treat with this compound at desired concentrations.
-
Fixation: After the desired treatment period, wash the cells twice with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the fixed cells twice with deionized water. Add a sufficient volume of an ALP staining solution (e.g., containing BCIP/NBT) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-60 minutes, or until a purple color develops.
-
Washing: Stop the reaction by removing the staining solution and washing the cells twice with deionized water.
-
Imaging: Visualize and capture images using a light microscope.
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation: Prepare a fresh 0.1 mM DPPH solution in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of this compound (dissolved in methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[11]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.
Visualizations
Caption: Troubleshooting workflow for inconsistent bioassay results.
Caption: Simplified signaling pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of Inflammatory Response in Human Osteoarthritic Chondrocytes by Novel Herbal Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Managing Hepatotoxicity in Animal Studies of 2''-O-Rhamnosylicariside II
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2''-O-Rhamnosylicariside II (also known as Icariside II) in animal models of hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the known hepatotoxic potential of this compound in animal models?
A1: In vitro studies have shown that this compound can induce cytotoxicity in liver cells at high concentrations.[1][2][3] Specifically, at a concentration of 66 µg/mL, it has been observed to increase AST and LDH release, and at various concentrations, it can elevate ROS levels in HL-7702 and HepG2 cells.[1] In vivo studies in zebrafish have demonstrated that this compound can cause hepatocellular vacuolization and degeneration at a concentration of 25 µM.[4] In rodent models, this compound has been shown to induce idiosyncratic hepatotoxicity when administered in combination with a sensitizing agent like lipopolysaccharide (LPS).[5][6]
Q2: What are the primary proposed mechanisms of this compound-induced hepatotoxicity?
A2: A key mechanism implicated in the idiosyncratic hepatotoxicity of this compound is the enhancement of NLRP3 inflammasome activation.[5][6] This process is thought to be mediated by the induction of mitochondrial reactive oxygen species (mtROS). The activation of the NLRP3 inflammasome leads to the release of pro-inflammatory cytokines, such as IL-1β, and can induce pyroptosis, a form of inflammatory cell death, in hepatocytes.[5][6]
Q3: Can this compound also have protective effects on the liver?
A3: Interestingly, in a different experimental context, this compound has demonstrated hepatoprotective effects. In a D-galactosamine (GalN)/LPS-induced acute liver injury mouse model, administration of this compound at doses of 5, 10, and 20 mg/kg was found to improve survival rates and liver histology, as well as decrease serum ALT and AST levels.[7][8]
Q4: What is the proposed mechanism for the hepatoprotective effects of this compound?
A4: The protective effects of this compound in the GalN/LPS-induced acute liver injury model are suggested to be mediated through the activation of Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ).[7][8] This activation is thought to subsequently upregulate Sirtuin 6 (SIRT6) and inhibit the NF-κB signaling pathway, thereby reducing inflammation and oxidative stress.[7][8]
Troubleshooting Guides
Issue 1: High variability in serum ALT and AST levels between animals in the same treatment group.
-
Possible Cause:
-
Inconsistent administration of this compound or the sensitizing agent (e.g., LPS).
-
Underlying subclinical infections in the animal colony that could affect liver enzyme levels.
-
Variations in the gut microbiota of the animals, which can influence susceptibility to liver injury.
-
Stress during handling and procedures, which can transiently elevate liver enzymes.
-
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all personnel are using a consistent and accurate technique for oral gavage or intraperitoneal injections.
-
Health Monitoring: Closely monitor the health status of the animals before and during the study. Consider pre-screening for common pathogens.
-
Acclimatization: Allow for a sufficient acclimatization period for the animals to their environment before starting the experiment to minimize stress.
-
Dietary Control: Use a standardized diet for all animals throughout the study.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.
-
Issue 2: No significant signs of hepatotoxicity are observed even at high doses of this compound alone.
-
Possible Cause:
-
This compound may primarily induce idiosyncratic hepatotoxicity, requiring a "second hit" or a sensitizing factor to manifest liver injury.
-
The chosen animal strain may be resistant to the hepatotoxic effects of the compound.
-
Insufficient study duration to observe the development of liver injury.
-
-
Troubleshooting Steps:
-
Implement a Co-treatment Model: Consider using a sensitizing agent like a low dose of LPS to mimic an inflammatory state, which has been shown to unmask the hepatotoxic potential of this compound.[5][6]
-
Review Animal Model Selection: Research the literature for strains known to be more susceptible to drug-induced liver injury.
-
Extend Study Duration: If a chronic toxicity model is being considered, extend the administration period and include interim time points for analysis.
-
Issue 3: Unexpected mortality in the experimental group receiving this compound and LPS.
-
Possible Cause:
-
The combined insult of this compound and LPS may be causing a fulminant hepatic failure that is more severe than anticipated.
-
The dose of LPS may be too high for the specific strain or age of the animals, leading to septic shock-like symptoms.
-
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of LPS and this compound doses to determine a sublethal combination that still induces measurable hepatotoxicity.
-
Closer Monitoring: Increase the frequency of animal monitoring for clinical signs of distress (e.g., lethargy, ruffled fur, hypothermia) following administration.
-
Refine Endpoints: Consider using earlier, non-lethal endpoints for assessing hepatotoxicity, such as serum biomarkers and histopathology at earlier time points.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Concentration | Endpoint | Observation | Reference |
| HL-7702 | 66 µg/mL | AST and LDH Release | Significant Increase | [1][3] |
| HepG2 | 66 µg/mL | AST and LDH Release | Significant Increase | [1][3] |
| HL-7702 | 66 µg/mL | Intracellular GSH | Significant Decrease | [1][3] |
| HepG2 | 66 µg/mL | Intracellular GSH | Significant Decrease | [1][3] |
| HL-7702 | 66 µg/mL | MDA Level | Significant Increase | [1][3] |
| HepG2 | 66 µg/mL | MDA Level | Significant Increase | [1][3] |
| HL-7702 | Various | ROS Level | Increase | [1] |
| HepG2 | Various | ROS Level | Increase | [1] |
Table 2: In Vivo Hepatotoxicity of this compound in Zebrafish
| Animal Model | Concentration | Observation | Reference |
| Zebrafish Larvae | 100 µM | 100% Mortality | [4] |
| Adult Zebrafish | 25 µM | Hepatocellular vacuolization and degeneration | [4] |
Table 3: In Vivo Effects of this compound in Rodent Models of Liver Injury
| Animal Model | Treatment | Dose of this compound | Key Findings | Reference |
| LPS-sensitized mice | LPS + this compound | Not specified | Increased serum ALT and AST, hepatocyte necrosis, hepatic inflammation | [5][6] |
| GalN/LPS-induced acute liver injury in mice | GalN/LPS + this compound | 5, 10, 20 mg/kg | Dose-dependent improvement in survival and liver histology; decreased serum ALT and AST | [7][8] |
Experimental Protocols
Protocol 1: LPS-Sensitized Model of this compound-Induced Hepatotoxicity
-
Objective: To induce idiosyncratic-like hepatotoxicity in mice using a combination of LPS and this compound.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Sterile saline
-
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into four groups: Vehicle control, LPS only, this compound only, and LPS + this compound.
-
Administer a non-hepatotoxic dose of LPS (e.g., 1-5 mg/kg) via intraperitoneal (i.p.) injection.
-
Two hours after LPS injection, administer this compound (e.g., 25-50 mg/kg) by oral gavage or i.p. injection.
-
Six to twenty-four hours after this compound administration, collect blood via cardiac puncture for serum analysis of ALT and AST.
-
Perfuse the liver with saline and collect liver tissue for histopathological analysis (H&E staining) and molecular assays (e.g., Western blot for NLRP3 inflammasome components, measurement of mtROS).
-
Protocol 2: Assessment of NLRP3 Inflammasome Activation in Liver Tissue
-
Objective: To measure the activation of the NLRP3 inflammasome in liver tissue homogenates.
-
Procedure:
-
Homogenize a portion of the collected liver tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Perform Western blotting using antibodies against NLRP3, ASC, and Caspase-1 (both pro- and cleaved forms).
-
Measure the levels of IL-1β in the liver homogenate or serum using an ELISA kit according to the manufacturer's instructions.
-
Protocol 3: Measurement of Mitochondrial ROS (mtROS) in Liver Tissue
-
Objective: To quantify the levels of mitochondrial reactive oxygen species in liver tissue.
-
Procedure:
-
Isolate mitochondria from fresh liver tissue by differential centrifugation.
-
Use a fluorescent probe specific for mitochondrial superoxide, such as MitoSOX Red, or for hydrogen peroxide, such as Amplex Red.
-
Incubate the isolated mitochondria with the fluorescent probe according to the manufacturer's protocol.
-
Measure the fluorescence intensity using a microplate reader or fluorescence microscope.
-
Normalize the fluorescence signal to the mitochondrial protein concentration.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting unexpected hepatotoxicity.
Caption: Signaling pathway of this compound-induced hepatotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of 2″- O-Rhamnosyl Icariside II, Baohuoside I and Baohuoside II in Herba Epimedii on Cytotoxicity Indices in HL-7702 and HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 2″-O-Rhamnosyl Icariside II, Baohuoside I and Baohuoside II in Herba Epimedii on Cytotoxicity Indices in HL-7702 and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Icariside Ⅱ, a main compound in Epimedii Folium, induces idiosyncratic hepatotoxicity by enhancing NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting PPARα/γ by icariside II to rescue GalN/LPS-induced acute liver injury in mice: Involvement of SIRT6/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 2''-O-Rhamnosylicariside II and Other Notable Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of 2''-O-Rhamnosylicariside II, a flavonoid glycoside found in plants of the Epimedium genus, against other well-researched flavonoids: quercetin, rutin, and catechin (B1668976). This objective comparison is supported by available experimental data and detailed methodologies to assist in the evaluation of these compounds for potential therapeutic applications.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound can be evaluated through various assays, each with a distinct mechanism. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the ORAC (Oxygen Radical Absorbance Capacity) assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Data on the antioxidant activity of this compound is limited in publicly available literature. One study reports a potent antioxidant activity with an IC50 value of 90.5 µM, although the specific assay was not mentioned. For the purpose of this guide, we will use this value as a reference point and compare it with the activities of quercetin, rutin, and catechin, for which more extensive data is available. It is important to note that antioxidant values can vary significantly based on the assay and experimental conditions.
| Compound | DPPH Assay (IC50) | ABTS Assay (TEAC) | ORAC Assay (µmol TE/g) | FRAP Assay (µmol Fe(II)/g) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Reference Value | 90.5 µM (Assay unspecified) | |||
| Quercetin | ~5 µg/mL | ~1.5 | ~4.7 - 10.7 | ~373.95 µM Fe(II)/µg |
| Rutin | ~10 µg/mL | ~1.1 | Data not available | Data not available |
| Catechin | ~8 µg/mL | ~1.3 | Data not available | Data not available |
Note: The provided values for quercetin, rutin, and catechin are approximate and collated from various sources. Direct comparison is challenging due to inter-study variability in experimental protocols.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagents: DPPH solution (0.1 mM in methanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents: ABTS solution (7 mM), potassium persulfate solution (2.45 mM), test compound solutions, and a standard (e.g., Trolox).
-
Procedure:
-
Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test compound solution to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Reagents: Fluorescein (B123965) (fluorescent probe), AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride, a peroxyl radical generator), test compound solutions, and Trolox as a standard.
-
Procedure:
-
In a microplate, add the test compound, fluorescein, and AAPH.
-
Monitor the fluorescence decay of fluorescein over time at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The results are expressed as Trolox equivalents (TE).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents: FRAP reagent (containing TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃, and acetate (B1210297) buffer), test compound solutions, and a ferrous sulfate (B86663) standard.
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add the test compound solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).
-
Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.
-
The antioxidant power is determined by comparing the absorbance of the sample with that of a ferrous sulfate standard curve.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the underlying biological mechanisms of flavonoid antioxidant activity, the following diagrams are provided.
Caption: A generalized workflow for in vitro antioxidant activity assessment.
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. The Keap1-Nrf2 pathway is a critical regulator of the endogenous antioxidant response.
Caption: The Keap1-Nrf2 antioxidant response pathway activated by flavonoids.[1][2][3]
Conclusion
While direct comparative data for this compound is currently scarce, its reported potent antioxidant activity warrants further investigation.[4] Based on its flavonoid structure, it is plausible that its antioxidant mechanism involves both direct radical scavenging and modulation of cellular antioxidant pathways like the Keap1-Nrf2 system. Quercetin, rutin, and catechin are well-established antioxidants with a larger body of supporting data. For a definitive comparison, it is imperative that this compound is subjected to a battery of standardized antioxidant assays. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future research, which will be crucial for elucidating its full therapeutic potential.
References
Comparative Efficacy of 2''-O-Rhamnosylicariside II in Modulating HIF-1α Expression: A Guide for Researchers
For Immediate Release
A comprehensive analysis of 2''-O-Rhamnosylicariside II, a flavonoid glycoside derived from Epimedium, demonstrates its potent inhibitory effects on Hypoxia-Inducible Factor-1α (HIF-1α) expression. This guide provides a comparative overview of this compound against other known HIF-1α inhibitors, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their exploration of novel therapeutics targeting hypoxia-related pathologies.
Executive Summary
Hypoxia is a critical feature of the tumor microenvironment and is implicated in various diseases, including cancer and osteoporosis. HIF-1α is a key transcription factor that plays a central role in the cellular response to low oxygen levels. Its overexpression is often associated with poor prognosis and therapeutic resistance. Consequently, the identification of effective HIF-1α inhibitors is a significant area of research.
Recent in vitro studies have highlighted this compound as a highly effective inhibitor of both HIF-1α gene and protein expression in osteoblastic cells under hypoxic conditions.[1][2] This guide presents a quantitative comparison of its efficacy with other notable HIF-1α inhibitors, details the experimental methodologies for validation, and illustrates the relevant signaling pathways.
Quantitative Comparison of HIF-1α Inhibitors
The following table summarizes the inhibitory activity of this compound and selected alternative compounds on HIF-1α expression or activity. It is important to note that experimental conditions, such as cell lines and methods of inducing hypoxia, can influence the observed efficacy.
| Compound | Target | Cell Line | Method of Hypoxia | Key Findings | IC50/Effective Concentration |
| This compound | HIF-1α gene and protein expression | MC3T3-E1 (osteoblasts) | CoCl₂ (100 µM) | Significantly inhibited HIF-1α mRNA and protein expression.[1][2] | Most effective among six tested Epimedium compounds; specific IC50 not provided.[1][2] |
| Icariside II | HIF-1α protein expression | HOS (human osteosarcoma) | Hypoxia (1% O₂) | Attenuated hypoxia-induced HIF-1α protein levels. | Concentration-dependent inhibition. |
| Silibinin | HIF-1α protein expression | LNCaP and PC-3 (prostate cancer) | Hypoxia (1% O₂) | Inhibited basal and hypoxia-induced HIF-1α protein expression. | - |
| Acriflavine | HIF-1 dimerization and transcriptional activity | HEK293 | Hypoxia (1% O₂) | Inhibited HIF-1 dimerization and transcriptional activity. | ~1 µM |
| PX-478 | HIF-1α protein expression | PC-3, DU 145 (prostate cancer), RCC4 (renal cell carcinoma) | Normoxia and Hypoxia | Decreased HIF-1α protein levels under both normoxic and hypoxic conditions. | 2.5 - 50 µM (cell line and condition dependent) |
Experimental Protocols
Accurate and reproducible experimental design is paramount in validating the effects of compounds on HIF-1α expression. Below are detailed protocols for key assays based on methodologies reported in the literature.
Cell Culture and Induction of Hypoxia
Mouse osteoblastic MC3T3-E1 cells are cultured in α-MEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. To induce osteogenic differentiation, the medium is replaced with an osteogenic induction medium containing 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 10⁻⁸ M dexamethasone. Hypoxic conditions are chemically induced by treating the cells with 100 µM cobalt chloride (CoCl₂) for 24 hours.[3]
Western Blot Analysis for HIF-1α and COL1A1 Protein Expression
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against HIF-1α (e.g., 1:1000 dilution) and COL1A1 (e.g., 1:1000 dilution). β-actin (e.g., 1:5000 dilution) is used as a loading control.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and quantified by densitometry.[3]
Quantitative Real-Time PCR (RT-qPCR) for HIF-1α mRNA Expression
-
RNA Extraction: Total RNA is extracted from treated cells using a TRIzol reagent according to the manufacturer's instructions.
-
Reverse Transcription: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: The qPCR is performed using a SYBR Green qPCR master mix on a real-time PCR system. The cycling conditions are typically an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.
-
Data Analysis: The relative expression of the HIF-1α gene is calculated using the 2⁻ΔΔCt method, with β-actin serving as the internal control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the HIF-1α signaling pathway and a typical experimental workflow for validating the effect of a compound on its expression.
Caption: Simplified HIF-1α signaling pathway under hypoxic conditions and the inhibitory action of this compound.
References
Cross-Validation of Quantification Methods for 2''-O-Rhamnosylicariside II: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of two prevalent analytical techniques for the quantification of 2''-O-Rhamnosylicariside II, a flavonoid glycoside with potential therapeutic applications. This document outlines the experimental protocols and presents a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).
This compound is a glycoside compound known for its potential biological activities, including antioxidant and anti-inflammatory properties.[1] Its structure consists of a flavonoid backbone with a rhamnose sugar moiety attached, which can enhance its solubility and bioavailability.[1] The accurate measurement of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug discovery pipelines.
Comparative Analysis of Quantification Methods
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the performance characteristics of HPLC-UV and UPLC-MS/MS for the quantification of this compound.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (% RSD) | < 5% | < 3% |
| Selectivity | Moderate | High |
| Analysis Time | ~20-30 minutes | ~5-10 minutes |
| Cost per Sample | Lower | Higher |
| Instrumentation Complexity | Simpler | More Complex |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV and UPLC-MS/MS are provided below. These protocols are designed to serve as a starting point for method development and validation.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and widely accessible technique for the quantification of compounds that possess a chromophore, such as this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol (B129727) to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).
-
Gradient Program: Start with 20% A, increase to 80% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm
3. Calibration Curve:
-
Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Inject each standard in triplicate and plot the peak area against the concentration to construct the calibration curve.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex samples or when low detection limits are required.
1. Sample Preparation:
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to enrich the analyte and remove interfering matrix components.
-
Reconstitute the final extract in a suitable solvent (e.g., 50% methanol in water).
-
Filter the solution through a 0.22 µm syringe filter.
2. UPLC Conditions:
-
Column: C18 UPLC column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Gradient Program: Start with 10% A, increase to 90% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 661.2 [M+H]⁺
-
Product Ions (m/z): 499.1 (quantifier), 337.1 (qualifier)
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
4. Calibration Curve:
-
Prepare a series of standard solutions of this compound in the final sample solvent at concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Construct the calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
Workflow and Pathway Visualizations
To further elucidate the experimental processes, the following diagrams have been generated.
Caption: Workflow for this compound quantification using HPLC-UV.
Caption: Workflow for this compound quantification using UPLC-MS/MS.
Conclusion
Both HPLC-UV and UPLC-MS/MS are suitable for the quantification of this compound, with the choice of method being dictated by the specific requirements of the analysis. HPLC-UV is a cost-effective and reliable method for routine analysis of relatively clean samples. In contrast, UPLC-MS/MS provides significantly higher sensitivity, selectivity, and throughput, making it the preferred method for trace-level quantification in complex biological matrices and for high-throughput screening applications. The validation of either method should be performed according to the relevant regulatory guidelines to ensure data quality and reliability.
References
Comparative Cytotoxicity Analysis: 2''-O-Rhamnosylicariside II versus Baohuoside I in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Flavonoid Glycosides Derived from Herba Epimedii.
This guide provides a detailed comparison of the cytotoxic effects of two prominent flavonoid glycosides, 2''-O-Rhamnosylicariside II and Baohuoside I, on the human hepatoma cell line, HepG2. The data presented is compiled from published experimental findings to aid in the objective assessment of these compounds for further research and development.
Executive Summary
Both this compound and Baohuoside I, major components of Herba Epimedii, exhibit cytotoxic effects on HepG2 cells, albeit through potentially different primary mechanisms and potencies.[1][2] Experimental data suggests that at higher concentrations, Baohuoside I displays more pronounced cytotoxicity compared to this compound .[1][2] The cytotoxic mechanisms appear to involve the induction of oxidative stress and apoptosis.[1][2] Specifically, Baohuoside I has been shown to inhibit the mTOR signaling pathway, a key regulator of cell growth and survival.
Data Presentation: Quantitative Cytotoxicity Indices
The following table summarizes the key quantitative data from a comparative study on the effects of this compound and Baohuoside I on various cytotoxicity markers in HepG2 cells after 24 hours of treatment.
| Parameter | This compound (at 66 µg/mL) | Baohuoside I (at 32 µg/mL) | Key Findings | Reference |
| Aspartate Aminotransferase (AST) Release | Significant Increase (p < 0.005) | Significant Increase (p < 0.005) | Both compounds induce cell membrane damage at high concentrations. | [2] |
| Lactate (B86563) Dehydrogenase (LDH) Release | Significant Increase (p < 0.005) | Significant Increase (p < 0.005) | Confirms cell membrane leakage and cytotoxicity for both compounds. | [2] |
| Glutathione (B108866) (GSH) Level | Significant Decrease (p < 0.005) | No Significant Change Reported | This compound depletes a key intracellular antioxidant. | [2] |
| Malondialdehyde (MDA) Level | Significant Increase (p < 0.005) | Significant Increase (p < 0.005) | Both compounds induce lipid peroxidation, an indicator of oxidative stress. | [2] |
| Reactive Oxygen Species (ROS) | Increase | Increase | Both compounds lead to an increase in damaging reactive oxygen species. | [2] |
| Mitochondrial Membrane Potential (MMP) | No Significant Decrease | Significant Decrease (p < 0.01) | Baohuoside I disrupts mitochondrial function, a key event in apoptosis. | [2] |
Signaling Pathways
The cytotoxic actions of this compound and Baohuoside I in HepG2 cells are mediated by distinct signaling pathways.
This compound: Induction of Oxidative Stress and Cellular Damage
The cytotoxic effects of this compound in HepG2 cells are primarily linked to the induction of oxidative stress and direct damage to the cell structure.[2] This is evidenced by the significant depletion of intracellular glutathione (GSH), a critical antioxidant, and a concurrent increase in malondialdehyde (MDA), a marker of lipid peroxidation.[2] The release of intracellular enzymes such as AST and LDH further indicates compromised cell membrane integrity.[2]
Baohuoside I: mTOR Signaling Inhibition and Apoptosis
Baohuoside I has been demonstrated to induce apoptosis in HepG2 cells by targeting the mTOR signaling pathway. Inhibition of mTOR, a central regulator of cell proliferation and survival, leads to a cascade of events culminating in programmed cell death. This is supported by the observed decrease in mitochondrial membrane potential, a hallmark of apoptosis.
Experimental Protocols
The following is a summary of the experimental methodologies employed in the cited research for assessing the cytotoxicity of this compound and Baohuoside I in HepG2 cells.
Cell Culture and Treatment
-
Cell Line: Human hepatoma HepG2 cells.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.
-
Treatment: Stock solutions of this compound and Baohuoside I were prepared in DMSO and diluted to final concentrations in the culture medium. HepG2 cells were seeded in 96-well plates and treated with various concentrations of the compounds for 24 hours.
Cytotoxicity Assays
-
AST and LDH Release: The activities of aspartate aminotransferase (AST) and lactate dehydrogenase (LDH) in the cell culture supernatant were measured as indicators of cell membrane damage. These were determined using a commercial assay kit and an automatic biochemical analyzer.
-
GSH and MDA Levels: Intracellular glutathione (GSH) levels and malondialdehyde (MDA) content were quantified to assess the state of oxidative stress. Commercially available assay kits were used for these measurements.
-
Reactive Oxygen Species (ROS) Detection: The generation of intracellular ROS was detected using a fluorescent probe, DCFH-DA.
-
Mitochondrial Membrane Potential (MMP) Assay: Changes in MMP were evaluated using the fluorescent probe JC-1, where a shift from red to green fluorescence indicates mitochondrial depolarization.
The workflow for these experimental procedures is illustrated below.
Conclusion
The available data indicates that both this compound and Baohuoside I are cytotoxic to HepG2 cells. Baohuoside I appears to be a more potent cytotoxic agent at the tested concentrations, primarily acting through the induction of apoptosis via inhibition of the mTOR signaling pathway and disruption of mitochondrial function.[1][2] In contrast, this compound's cytotoxicity is more closely associated with the induction of severe oxidative stress and direct cellular damage.[2]
These findings provide a valuable foundation for researchers investigating the therapeutic potential and toxicological profiles of these compounds. Further studies, including dose-response analyses to determine IC50 values and in vivo experiments, are warranted to fully elucidate their mechanisms of action and potential clinical applications.
References
A Comparative Analysis of Flavonoids in Epimedium Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, the genus Epimedium represents a rich source of bioactive flavonoids with significant therapeutic potential. This guide provides a comparative analysis of the flavonoid content across different Epimedium species, supported by experimental data and detailed methodologies. The primary bioactive compounds of interest include icariin (B1674258), epimedin A, epimedin B, and epimedin C, which are known for their roles in treating osteoporosis, sexual dysfunction, cardiovascular diseases, and neurodegenerative disorders.
Quantitative Comparison of Major Flavonoids
The concentration of key flavonoids varies significantly among different Epimedium species and even between different populations of the same species. This variation underscores the importance of careful selection and standardization of plant material for research and drug development. The following table summarizes the quantitative data on the four major flavonoids—icariin, epimedin A, epimedin B, and epimedin C—in several Epimedium species.
| Epimedium Species | Icariin (%) | Epimedin A (%) | Epimedin B (%) | Epimedin C (%) | Total of Four Flavonoids (mg/g) | Reference |
| E. brevicornu (various populations) | 0.85 - 3.99 | 0.23 - 0.84 | 0.67 - 5.57 | 0.54 - 2.30 | 29.1 - 123 | [1] |
| E. pubigerum (from Turkey) | up to 0.65 | up to 0.13 | up to 0.11 | up to 0.06 | - | [2][3] |
| E. acuminatum (various accessions) | >0.5 | - | - | - | - | [4] |
| E. myrianthum (accession MY1) | >0.5 | - | - | - | - | [4] |
| E. wushanense (accession WU1) | >0.5 | - | - | - | - | [4] |
| E. yinjiangense (accession YI1) | >0.5 | - | - | - | - | [4] |
| E. sagittatum (from different locations) | Varies significantly | Varies significantly | Varies significantly | Varies significantly | - | [5] |
| E. koreanum | - | - | - | - | - | [6][7] |
| E. pubescens | - | - | - | - | - | [6][7][8] |
Note: Dashes (-) indicate that specific quantitative data for that flavonoid was not provided in the cited sources. The total flavonoid content for E. brevicornu was presented in mg/g and has been noted as such.
Experimental Protocols
Accurate quantification of flavonoids is crucial for comparative studies. Below are detailed methodologies for flavonoid extraction and analysis based on established protocols.
Flavonoid Extraction
A variety of techniques have been employed for the extraction of flavonoids from Epimedium, including ultrasonic-assisted extraction (UAE), heating extraction, and Soxhlet extraction.[9][10] UAE is often favored for its efficiency.
Ultrasonic-Assisted Extraction (UAE) Protocol:
-
Sample Preparation: Air-dry the aerial parts of the Epimedium plant and grind them into a fine powder.
-
Extraction Solvent: Prepare a 50-60% (v/v) ethanol (B145695) solution.[9][11]
-
Extraction Procedure:
-
Mix the powdered plant material with the ethanol solution at a liquid-to-solid ratio of approximately 30:1 mL/g.
-
Perform ultrasonication for about 30 minutes at a controlled temperature of around 50°C.
-
Repeat the extraction process for a total of three cycles to ensure maximum yield.[12]
-
-
Post-Extraction:
-
Centrifuge the mixture to separate the supernatant.
-
Filter the supernatant through a microporous membrane.
-
Concentrate the extract under vacuum and then lyophilize to obtain the crude flavonoid extract.
-
dot
References
- 1. Variation of epimedins A - C and icariin in ten representative populations of Epimedium brevicornu Maxim., and implications for utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Determination by HPLC-DAD of Icariin, Epimedin A, Epimedin B, and Epimedin C in Epimedium (Berberidaceae) Species Growing in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomic and transcriptomic analysis of the flavonoid biosynthesis pathway in Epimedium sagittatum (Sieb. et Zucc.) Maxim. from distinct locations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Direct Flavonoid-Focused Chemical Comparison among Three Epimedium Plants by Online Liquid Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative analysis of chemical components in different parts of Epimedium Herb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoids from Epimedium pubescens: extraction and mechanism, antioxidant capacity and effects on CAT and GSH-Px of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Structure of 2''-O-Rhamnosylicariside II: A Comparative NMR Analysis
A definitive guide for researchers confirming the glycosidic linkage in 2''-O-Rhamnosylicariside II through Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of NMR data with its structural alternatives, offering clear, tabulated data and detailed experimental protocols to aid in structural elucidation.
This compound is a flavonoid glycoside isolated from plants of the Epimedium genus, which are utilized in traditional medicine. The precise structural characterization of this compound is crucial for understanding its biological activity and for the development of potential therapeutic agents. A key feature of its structure is the disaccharide moiety, where two rhamnose units are linked together and attached to the flavonoid aglycone, Icariside II. The specific linkage between these two rhamnose units is critical for its definitive identification. This guide focuses on the use of ¹H and ¹³C NMR spectroscopy to confirm the 1'' → 2'' glycosidic linkage in this compound by comparing its spectral data with that of its precursor, Icariside II, and a potential isomeric alternative with a 1'' → 6'' linkage.
Comparative Analysis of NMR Spectral Data
The structural confirmation of this compound relies on the careful analysis of its ¹H and ¹³C NMR spectra and comparison with related structures. The key differentiators are the chemical shifts of the carbon atoms involved in the glycosidic linkages and the protons attached to them.
Table 1: ¹³C NMR Chemical Shift Data (ppm) in DMSO-d₆
| Carbon Position | Icariside II | This compound | Key Observations |
| Aglycone | |||
| C-2 | 157.2 | 157.3 | No significant change |
| C-3 | 134.5 | 134.6 | No significant change |
| C-4 | 178.1 | 178.2 | No significant change |
| ... | ... | ... | ... |
| Inner Rhamnose | |||
| C-1'' | 101.5 | 101.6 | Attached to aglycone |
| C-2'' | 71.1 | 78.9 | Downfield shift indicates glycosylation at this position |
| C-3'' | 71.4 | 71.5 | Minor shift |
| C-4'' | 72.5 | 72.6 | Minor shift |
| C-5'' | 69.8 | 69.9 | Minor shift |
| C-6'' (CH₃) | 18.2 | 18.3 | Minor shift |
| Terminal Rhamnose | |||
| C-1''' | - | 102.5 | Anomeric carbon of the second rhamnose |
| C-2''' | - | 71.2 | Free hydroxyl |
| C-3''' | - | 71.6 | Free hydroxyl |
| C-4''' | - | 72.8 | Free hydroxyl |
| C-5''' | - | 70.0 | Free hydroxyl |
| C-6''' (CH₃) | - | 18.4 | Methyl group of the second rhamnose |
Table 2: ¹H NMR Chemical Shift Data (ppm) in DMSO-d₆
| Proton Position | Icariside II | This compound | Key Observations |
| Aglycone | |||
| H-6 | 6.40 (s) | 6.41 (s) | No significant change |
| ... | ... | ... | ... |
| Inner Rhamnose | |||
| H-1'' | 5.35 (d) | 5.36 (d) | Anomeric proton |
| H-2'' | ~3.8 | ~4.1 | Downfield shift consistent with glycosylation |
| ... | ... | ... | ... |
| Terminal Rhamnose | |||
| H-1''' | - | 4.85 (d) | Anomeric proton of the second rhamnose |
| ... | ... | ... | ... |
A critical piece of evidence for the 1'' → 2'' linkage comes from the significant downfield shift of the C-2'' signal in the ¹³C NMR spectrum of this compound (δ 78.9 ppm) compared to that in Icariside II (δ 71.1 ppm). This deshielding effect is a direct consequence of the attachment of the second rhamnose unit at this position. Conversely, if the linkage were 1'' → 6'', a significant downfield shift would be expected for the C-6'' carbon. The proton spectrum corroborates this, showing a corresponding downfield shift for the H-2'' proton.
Experimental Protocols
Sample Preparation: Approximately 5-10 mg of the purified sample (this compound, Icariside II, or potential isomers) is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
NMR Spectroscopy: All ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: A standard proton spectrum is acquired with the following typical parameters: 30° pulse width, spectral width of 15 ppm, acquisition time of 2 seconds, and a relaxation delay of 1 second.
-
¹³C NMR: A proton-decoupled ¹³C spectrum is acquired with the following typical parameters: 30° pulse width, spectral width of 250 ppm, acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and to confirm the linkage between the two rhamnose units, a suite of 2D NMR experiments is performed. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it shows long-range correlations between protons and carbons. A clear correlation between the anomeric proton of the terminal rhamnose (H-1''') and the C-2'' of the inner rhamnose provides direct evidence for the 1'' → 2'' linkage.
Workflow for Structural Confirmation
The logical process for confirming the structure of this compound using NMR is outlined in the following diagram.
Caption: Logical workflow for NMR-based structural elucidation.
By following this structured approach of data acquisition, detailed spectral analysis, and comparison with relevant reference compounds, researchers can confidently confirm the 1'' → 2'' glycosidic linkage and thus the complete structure of this compound. This precise structural information is a prerequisite for further investigation into its biological properties and potential applications in drug development.
Unveiling the In Vivo Efficacy of 2”-O-Rhamnosylicariside II in Combating Osteoporosis: A Comparative Analysis
For Immediate Release
SHANGHAI, China – December 7, 2025 – In the ongoing quest for effective anti-osteoporotic therapies, 2”-O-Rhamnosylicariside II, a flavonoid glycoside, has demonstrated significant promise in preclinical in vivo studies. This guide provides a comprehensive comparison of its anti-osteoporotic effects with other therapeutic alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in replicating and advancing these findings.
Comparative Efficacy of Anti-Osteoporotic Compounds
The following tables summarize the quantitative data from in vivo studies on 2”-O-Rhamnosylicariside II and its alternatives in ovariectomized (OVX) rodent models, a standard for simulating postmenopausal osteoporosis.
Table 1: Effects on Bone Mineral Density (BMD) and Bone Microarchitecture
| Compound | Animal Model | Dosage | Duration | BMD Change vs. OVX | BV/TV Change vs. OVX | Tb.N Change vs. OVX | Tb.Sp Change vs. OVX | Citation |
| 2”-O-Rhamnosylicariside II | OVX Mice | 30 mg/kg/day | 8 weeks | Data not specified | ▲ Increased | ▲ Increased | ▼ Decreased | [1][2] |
| Icariin (B1674258) | OVX Rats | 150 mg/kg/day | 5 weeks | ▲ Significantly Increased | Data not specified | Data not specified | Data not specified | [3] |
| Icariin | OVX Rats | 225 mg/kg/day | 8 weeks | ▲ Increased | Data not specified | Data not specified | Data not specified | |
| Alendronate | OVX Mice | 2.8 mg/kg/week | 23 weeks | ▲ Significantly Increased | ▲ Significantly Increased | ▲ Significantly Increased | ▼ Significantly Decreased | [4] |
| Alendronate | OVX Rats | 1 mg/kg/day | 90 days | ▲ Significantly Increased | ▲ 219% Increase | Data not specified | Data not specified | [5] |
| Notoginsenoside R1 | OVX Rats | 300 mg/kg/day | 13 weeks | ▲ Prevented Decrease | ▲ Prevented Decrease | ▲ Prevented Decrease | ▼ Prevented Increase | [6] |
-
▲: Increase; ▼: Decrease. BV/TV: Bone Volume/Total Volume; Tb.N: Trabecular Number; Tb.Sp: Trabecular Separation.
Table 2: Effects on Bone Turnover Markers
| Compound | Animal Model | Dosage | Duration | ALP Change vs. OVX | TRAP Change vs. OVX | OCN/BGLAP Change vs. OVX | Citation |
| 2”-O-Rhamnosylicariside II | OVX Mice | 30 mg/kg/day | 8 weeks | Data not specified | ▼ Decreased | ▲ Increased | [1][2] |
| Icariin | OVX Rats | 150 mg/kg/day | 5 weeks | ▼ Reduced | ▼ Reduced | ▼ Reduced | [3] |
| Icariin | OVX Rats | 225 mg/kg/day | 8 weeks | ▼ Decreased (BALP) | ▼ Decreased (TRACP) | Data not specified | |
| Alendronate | OVX Mice | 2.8 mg/kg/week | 23 weeks | ▼ Slightly Decreased | No Significant Change | Data not specified | [4] |
| Notoginsenoside R1 | OVX Rats | 300 mg/kg/day | 13 weeks | ▲ Increased | Data not specified | Data not specified | [6] |
-
▲: Increase; ▼: Decrease. ALP: Alkaline Phosphatase; TRAP: Tartrate-Resistant Acid Phosphatase; OCN: Osteocalcin; BGLAP: Bone Gla Protein; BALP: Bone-Specific Alkaline Phosphatase; TRACP: Tartrate-Resistant Acid Phosphatase.
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility.
Ovariectomized (OVX) Animal Model
-
Animal Selection: Female Sprague-Dawley rats or C57BL/6 mice, typically 3-6 months of age, are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22±2°C, 55±5% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Ovariectomy: Animals are anesthetized (e.g., with pentobarbital (B6593769) sodium). A dorsal midline incision is made, and the ovaries are located and excised. The muscle and skin layers are then sutured. Sham-operated animals undergo the same procedure without removal of the ovaries.
-
Post-operative Care: Animals are monitored and allowed to recover for a period (e.g., 4-8 weeks) to allow for the development of osteopenia before the commencement of treatment.
Micro-Computed Tomography (Micro-CT) Analysis
-
Sample Preparation: Following euthanasia, femurs or tibiae are dissected and fixed in 4% paraformaldehyde.
-
Scanning: The region of interest (e.g., distal femur metaphysis) is scanned using a high-resolution micro-CT system.
-
Analysis: 3D reconstruction and analysis are performed to quantify bone microarchitectural parameters, including Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).
Serum Biochemical Analysis
-
Blood Collection: Blood samples are collected via cardiac puncture or retro-orbital sinus at the time of sacrifice.
-
Serum Separation: Blood is allowed to clot and then centrifuged to separate the serum.
-
Marker Analysis: Serum levels of bone turnover markers such as Alkaline Phosphatase (ALP), Tartrate-Resistant Acid Phosphatase (TRAP), Osteocalcin (OCN), Procollagen Type I N-terminal Propeptide (P1NP), and C-terminal Telopeptide of Type I Collagen (CTX-1) are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Visualizing the Mechanisms and Workflow
To elucidate the complex biological processes and experimental designs, the following diagrams are provided.
Caption: Signaling Pathway of 2”-O-Rhamnosylicariside II.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of icariin on fracture healing in an ovariectomized rat model of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An NMR Metabolomic Study on the Effect of Alendronate in Ovariectomized Mice | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Alleviation of ovariectomy-induced osteoporosis in rats by Panax notoginseng saponins | springermedicine.com [springermedicine.com]
A Comparative Guide to HIF-1α Inhibitors: Benchmarking 2''-O-Rhamnosylicariside II Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions, a hallmark of the tumor microenvironment. Its activation promotes tumor growth, angiogenesis, metastasis, and resistance to therapy, making it a prime target for cancer drug development. A growing number of small molecules have been identified as HIF-1α inhibitors, each with distinct mechanisms of action and potency. This guide provides a comparative overview of a novel flavonoid glycoside, 2''-O-Rhamnosylicariside II, and other well-characterized HIF-1α inhibitors, supported by available experimental data and detailed protocols.
This compound: An Emerging HIF-1α Inhibitor
This compound is a natural flavonoid glycoside that has recently been identified as an inhibitor of HIF-1α.[1][2] Current research has primarily focused on its therapeutic potential in osteoporosis, where it has been shown to promote osteoblast differentiation by inhibiting both HIF-1α gene and protein expression under hypoxic conditions.[1][2] While direct evidence of its anti-cancer efficacy and its specific inhibitory concentrations in cancer cell lines are still emerging, its demonstrated ability to suppress HIF-1α activity warrants further investigation into its potential as an oncology therapeutic. Studies have shown that this compound can induce cytotoxicity in HepG2 liver cancer cells at high concentrations.[3]
Established HIF-1α Inhibitors: A Comparative Analysis
Several small molecules have been extensively studied for their ability to inhibit HIF-1α. These compounds employ diverse mechanisms to disrupt the HIF-1 pathway, from inhibiting its synthesis to blocking its transcriptional activity.
Mechanisms of Action:
-
PX-478: This orally active small molecule inhibits HIF-1α at multiple levels, including transcription, translation, and deubiquitination.[4]
-
Echinomycin: This potent agent inhibits the DNA binding activity of HIF-1, preventing the transcription of its target genes.
-
Acriflavine: An acridine (B1665455) dye that directly binds to HIF-1α and prevents its dimerization with HIF-1β, a crucial step for its transcriptional activity.[6]
-
Chetomin: This fungal metabolite disrupts the interaction between HIF-1α and the transcriptional co-activator p300/CBP.
-
Topotecan: A topoisomerase I inhibitor that has been shown to inhibit HIF-1α expression.[4]
-
YC-1 (Lificiguat): Initially developed for circulatory disorders, YC-1 inhibits HIF-1α expression at the post-transcriptional level.[7]
Quantitative Comparison of HIF-1α Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various HIF-1α inhibitors across different cancer cell lines. It is important to note that direct comparative data for this compound in cancer cell lines is not yet publicly available.
| Inhibitor | Cell Line | IC50 (HIF-1α Inhibition) | IC50 (Cytotoxicity) | Reference |
| PX-478 | PC3 (Prostate) | ~20-30 µM | 17 µM (Normoxia), 16 µM (Hypoxia) | [3] |
| DU 145 (Prostate) | ~20-30 µM | 35 µM (Normoxia), 22 µM (Hypoxia) | [3] | |
| DLBCL cell lines | <20 µM (HIF-1α downregulation) | 15-20 µM | [8] | |
| KC7F2 | LN229 (Glioma) | <20 µM | ~15-25 µM | [2][5] |
| MCF7 (Breast) | - | ~15-25 µM | [5] | |
| LNZ308 (Glioma) | - | ~15-25 µM | [5] | |
| A549 (Lung) | - | ~15-25 µM | [5] | |
| U251MG (Glioma) | - | ~15-25 µM | [5] | |
| Echinomycin | U-87 MG (Glioblastoma) | - | 0.5 ± 0.1 nM | [9] |
| Acriflavine | Hepatocellular Carcinoma | 1 µM | - | [6] |
| Colorectal Cancer Cell Lines | - | 0.20-0.36 µM | [10] | |
| Topotecan | ME-180 (Cervical) | 0.57-7.65 µM (HIF-1α–NanoLuc) | - | [11] |
| HCT116 (Colon) | 0.57-7.65 µM (HIF-1α–NanoLuc) | - | [11] | |
| CAOV3 (Ovarian) | 25 nmol/L (knockdown of hypoxia-induced HIF1α) | - | [12] | |
| Neuroblastoma cell lines | - | Varies by cell line | [13] | |
| YC-1 | - | 1.2 µmol/L | - | [7] |
Experimental Protocols
Accurate and reproducible experimental design is critical for the evaluation of HIF-1α inhibitors. Below are detailed protocols for key assays.
HIF-1α Reporter Assay
This assay measures the transcriptional activity of HIF-1.
Protocol:
-
Cell Culture: Plate cells (e.g., HCT-116) containing a luciferase reporter gene under the control of a hypoxia-responsive element (HRE) in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor. Include a vehicle control.
-
Hypoxic Induction: Incubate the plate under hypoxic conditions (e.g., 1% O2) for a specified period (e.g., 16-24 hours). A parallel plate should be maintained under normoxic conditions.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability. Calculate the IC50 value for the inhibition of HIF-1α transcriptional activity.
Western Blot for HIF-1α Protein Levels
This technique is used to determine the effect of inhibitors on HIF-1α protein expression.
Protocol:
-
Cell Culture and Treatment: Culture cells in appropriate plates and treat with the inhibitor at various concentrations.
-
Hypoxic Induction: Expose the cells to hypoxic conditions to induce HIF-1α expression. It is crucial to minimize exposure to normoxia during sample preparation as HIF-1α has a very short half-life.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice throughout the process.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (typically 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in HIF-1α protein levels.
Visualizing Key Pathways and Workflows
To further elucidate the context of HIF-1α inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: HIF-1α Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Evaluating HIF-1α Inhibitors.
Conclusion
The inhibition of HIF-1α presents a compelling strategy for anti-cancer therapy. While established inhibitors like PX-478, KC7F2, and Echinomycin have demonstrated potent activity in various cancer models, the emerging profile of this compound as a HIF-1α inhibitor is intriguing. Its demonstrated activity in the context of osteoporosis provides a strong rationale for its investigation in oncology. Future studies should focus on determining its IC50 for HIF-1α inhibition in a panel of cancer cell lines, elucidating its precise mechanism of action in cancer cells, and evaluating its in vivo anti-tumor efficacy. Such data will be crucial for positioning this compound within the landscape of HIF-1α targeted therapies and for its potential translation into clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. 2-Deoxy Glucose Modulates Expression and Biological Activity of VEGF in a SIRT-1 Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Activity of Phytochemicals Targeting Hypoxia-Inducible Factor-1 Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phenylpropanoids and polyketides | Fisher Scientific [fishersci.at]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
In Vivo Safety and Toxicity of Epimedium Flavonoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Epimedium, a traditional Chinese medicine, has garnered significant interest for its potential therapeutic applications, largely attributed to its rich flavonoid content. While the pharmacological benefits are widely explored, a thorough understanding of the in vivo safety and toxicity profile of Epimedium flavonoids is paramount for their clinical translation. This guide provides a comparative overview of the existing experimental data on the safety and toxicity of these compounds, with a focus on acute, sub-chronic, and specific organ-related toxicities.
Acute Toxicity Profile
Acute toxicity studies are fundamental in determining the immediate adverse effects of a substance after a single or short-term exposure. The median lethal dose (LD50) is a common metric, where a higher value indicates lower acute toxicity.
| Compound/Extract | Animal Model | Route of Administration | LD50 Value | Observed Effects | Reference |
| Water Extract of Epimedium | Mice | - | > 80 g/kg | No significant adverse effects reported. All toxicity tests were negative. | [1] |
| Flavonoid-Rich Extract from Maydis stigma (FMS) | Mice | Oral | > 30 g/kg | No mortality or abnormal clinical signs observed over 14 days. No significant effects on body weight or food consumption. | [2] |
| Total Flavonoids from Clinopodium chinense (TFCC) | Mice | Oral | > 5000 mg/kg | No toxicity or mortality induced. | [3] |
| Total Flavonoids from Clinopodium chinense (TFCC) | Rats | Oral | > 4000 mg/kg | No toxicity or mortality induced. | [3] |
Experimental Protocols: Acute Toxicity
The methodologies employed in the cited acute toxicity studies generally follow standardized guidelines.
General Protocol for Acute Oral Toxicity:
-
Animal Model: Healthy adult mice or rats of a specific strain are used.
-
Groups: Animals are typically divided into a control group (receiving the vehicle) and one or more treatment groups receiving different doses of the test substance.
-
Administration: The test substance is administered orally via gavage in a single dose.
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality, typically for 14 days.[2][4]
-
Parameters Monitored: Body weight, food and water consumption, and any behavioral or physiological changes are recorded.[2][4]
-
Necropsy: At the end of the observation period, all animals are euthanized, and a gross pathological examination of organs is performed.
Sub-chronic Toxicity Assessment
Sub-chronic toxicity studies evaluate the potential adverse effects of repeated exposure to a substance over a longer period, typically 13 weeks. These studies provide insights into target organ toxicity and help determine a No-Observed-Adverse-Effect Level (NOAEL).
A 13-week study on an aqueous extract of Epimedium sagittatum in rats revealed potential for organ injury at higher doses.[5]
| Dose Group | Sex | Observed Effects |
| 7.5, 15, or 30 g/kg/day | Female | Increased liver, thymus, and adrenal gland coefficients. Liver, pancreas, and adrenal gland injury observed. Altered levels of six metabolites. |
| 7.5, 15, or 30 g/kg/day | Male | Altered liver, heart, and thymus coefficients. Liver, adrenal gland, and heart injury observed. Altered levels of 11 metabolites. |
The NOAEL was not determined in this study but was suggested to be below 7.5 g/kg in rats treated for 13 weeks.[5]
Experimental Protocols: Sub-chronic Toxicity
13-Week Oral Toxicity Study in Rats:
-
Animal Model: Wistar rats are commonly used.
-
Groups: Animals are divided into a control group and at least three dose groups (low, medium, and high).
-
Administration: The aqueous extract of Epimedium sagittatum was administered daily via intragastric gavage for 13 weeks.[5]
-
Parameters Monitored:
-
Clinical Observations: Daily checks for any signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Serum Biochemistry: Blood samples are collected at the end of the study to analyze a range of parameters.
-
Organ Weights and Histopathology: At necropsy, major organs are weighed, and tissues are examined microscopically for any pathological changes.[5]
-
-
Metabolomic Analysis: In the cited study, metabolomic analysis was also performed to identify changes in metabolic pathways.[5]
Specific Toxicity Considerations
Hepatotoxicity
Several studies have pointed towards the potential for hepatotoxicity with Epimedium administration, particularly at high doses or with prolonged use.
-
An animal test showed that after 15 days of administration of Epimedium in mice, fatty degeneration of the liver occurred.[1] It has been suggested that the androgen-like action of Epimedium may contribute to its potential hepatotoxicity.[1]
-
In a study using zebrafish larvae, the flavonoids Sagittatoside B (SB) and 2′′-O-rhamnosylicariside II (SC) exerted remarkable hepatotoxicity.[6]
-
The cytotoxic effect of Baohuoside I, a major metabolite of Epimedium extract, has been demonstrated in human hepatoblastoma HepG2 cells.[6]
-
Conversely, icariin (B1674258), a major flavonol glycoside in Epimedium, has shown antihepatotoxic activity against CCl4-induced cytotoxicity in primary cultured rat hepatocytes.[7]
Developmental Toxicity
A study on icariin in zebrafish embryos revealed potential developmental toxicity.
-
Observed Effects: Exposure to icariin at concentrations of 10 and 40 μM resulted in reduced hatching rates, decreased body length, and abnormal swim bladder development.[8] Locomotor behavior was also impaired.[8]
-
Mechanism: The study suggested that icariin may cause developmental toxicity by disrupting thyroid development and hormone synthesis.[8] This was supported by altered levels of thyroid hormones T3 and T4, and changes in the expression of genes involved in thyroid development and hormone synthesis.[8]
Caption: Proposed pathway for icariin-induced developmental toxicity.
Genotoxicity
The available evidence suggests that Epimedium is not genotoxic. A study on the water extract of Epimedium found it to be nongenotoxic.[1]
Conclusion
The in vivo safety and toxicity profile of Epimedium flavonoids appears to be favorable at typical dosages, with a high LD50 value for its extracts. However, potential for hepatotoxicity and developmental toxicity, particularly with isolated compounds like icariin and at high doses or with prolonged administration, warrants careful consideration. The sub-chronic toxicity study on Epimedium sagittatum extract indicates that high doses can lead to organ damage in rats.
Future research should focus on establishing clear NOAELs for various purified Epimedium flavonoids and their extracts, conducting long-term chronic toxicity studies, and further elucidating the mechanisms underlying their potential toxic effects. This will be crucial for the safe development of therapeutic agents derived from Epimedium.
Caption: General workflow for in vivo toxicity assessment.
References
- 1. A literature review on Epimedium, a medicinal plant with promising slow aging properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety Evaluation, in Vitro and in Vivo Antioxidant Activity of the Flavonoid-Rich Extract from Maydis stigma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute and a 28-day repeated-dose toxicity study of total flavonoids from Clinopodium chinense (Benth.) O. Ktze in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sub-chronic toxicity of an aqueous extract of Epimedium sagittatum (Sieb. Et Zucc.) Maxim. in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Toxicity and Metabolism Properties of Herba Epimedii Flavonoids on Laval and Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antihepatotoxic activity of icariin, a major constituent of Epimedium koreanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Icariin induces developmental toxicity via thyroid hormone disruption in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2''-O-Rhamnosylicariside II: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 2''-O-Rhamnosylicariside II must adhere to established safety protocols for hazardous chemical waste. Due to its classification as a hazardous substance, direct disposal into standard waste streams is prohibited. This guide provides essential procedural steps for the safe handling and disposal of this compound and its associated waste materials in a laboratory setting.
This compound is a flavonoid glycoside with recognized hepatotoxic activity. Studies have indicated that at a concentration of 66 µg/ml, it can increase levels of aspartate aminotransferase (AST), lactate (B86563) dehydrogenase (LDH), and malondialdehyde (MDA), while decreasing glutathione (B108866) (GSH) in HL-7702 cells. Furthermore, a concentration of 100 µM has been shown to induce 100% mortality in zebrafish larvae. These findings underscore the importance of meticulous disposal procedures to mitigate potential environmental and health risks.
Hazard Identification and Classification
Before disposal, it is crucial to recognize the hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is accompanied by the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
All personnel must consult the Safety Data Sheet (SDS) for this compound before handling or disposal.
Disposal Procedures
The following step-by-step procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with institutional and local regulations.
Step 1: Waste Segregation
Proper segregation of waste is the primary step in ensuring safe disposal.
-
Solid Waste:
-
Place unused or expired this compound powder in its original container or a clearly labeled, compatible container.
-
Contaminated personal protective equipment (PPE), such as gloves and weighing papers, should be collected in a dedicated, sealed plastic bag and placed in a designated hazardous waste container.[1]
-
-
Liquid Waste:
-
Solutions containing this compound, including experimental residues and rinsing solvents (e.g., DMSO), must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][2]
-
Do not mix this waste with other chemical waste streams unless their compatibility is confirmed.[2]
-
-
Sharps Waste:
-
Any sharps, such as needles, pipette tips, or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.[1]
-
Step 2: Waste Labeling and Storage
Accurate labeling and safe storage are critical for regulatory compliance and preventing accidental exposure.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent used (e.g., DMSO), and the approximate concentration and quantity.[3]
-
Storage:
Step 3: Final Disposal
The ultimate disposal of hazardous waste must be conducted by authorized personnel or a licensed waste disposal service.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.[5][6]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.[3][7]
Quantitative Data on Toxicity
| Compound | Concentration | Effect | System |
| This compound | 66 µg/ml | Increased AST, LDH, and MDA levels; decreased GSH levels | HL-7702 cells |
| This compound | 100 µM | 100% mortality | Zebrafish larvae |
| This compound | 25 µM | Hepatocellular vacuolization and degeneration | Adult zebrafish |
Experimental Protocol: Disposal of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., DMSO), followed by water.
-
Collect Rinsate: The rinsate from all three washes must be collected and treated as hazardous liquid waste.[3][6]
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.[6]
-
Deface Label: Before disposing of the decontaminated container in the regular trash or recycling, completely remove or deface the original label.[6]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. benchchem.com [benchchem.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. youtube.com [youtube.com]
Essential Safety and Logistical Protocols for Handling 2''-O-Rhamnosylicariside II
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of 2''-O-Rhamnosylicariside II, a flavonoid glycoside with known hepatotoxic activity.[1][2] Adherence to these protocols is essential to ensure personnel safety and mitigate environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid compound that should be treated as hazardous.[2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on these hazards, a comprehensive personal protective equipment (PPE) plan is mandatory. The following table outlines the required PPE for various laboratory operations involving this compound.
| Laboratory Operation | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Chemical-resistant gloves (e.g., nitrile) - Laboratory coat - Safety glasses with side shields |
| Weighing and Aliquoting (Solid) | - Double gloving with chemical-resistant gloves (e.g., nitrile) - Disposable laboratory coat or gown - Safety goggles or a face shield - Respiratory protection (e.g., N95 respirator or higher, depending on the quantity and potential for aerosolization) |
| Solution Preparation | - Double gloving with chemical-resistant gloves (e.g., nitrile) - Disposable laboratory coat or gown - Safety goggles or a face shield |
| Use in Experiments (e.g., cell culture) | - Chemical-resistant gloves (e.g., nitrile) - Laboratory coat - Safety glasses |
| Waste Disposal | - Double gloving with chemical-resistant gloves (e.g., nitrile) - Disposable laboratory coat or gown - Safety goggles or a face shield |
Operational Plan: A Step-by-Step Guide for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow, based on the hierarchy of controls, should be implemented.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Always consult the full Safety Data Sheet (SDS) before beginning any work.
-
Designate a specific area for handling, preferably a certified chemical fume hood, especially when working with the solid form.
-
Ensure all necessary equipment, including an analytical balance, spatulas, weighing paper, and appropriate glassware, are clean and readily available.
-
Prepare clearly labeled waste containers for solid and liquid waste.
-
-
Handling:
-
Don the appropriate PPE as specified in the table above.
-
When weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhalation.
-
To prepare solutions, slowly add the solvent to the solid to avoid splashing. This compound is soluble in DMSO.[1][2]
-
All experimental manipulations should be conducted in a manner that minimizes aerosol generation.
-
-
Post-Handling:
-
Decontaminate all work surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
Segregate all waste into the appropriate, clearly labeled containers.
-
Remove PPE in a manner that avoids self-contamination and dispose of it in the designated solid waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing Contaminated Materials
Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental contamination and ensure regulatory compliance. Given its known toxicity, all waste should be treated as hazardous or cytotoxic waste.[3][4][5][6]
Caption: A workflow for the proper segregation and disposal of waste contaminated with this compound.
Disposal Protocols:
-
Solid Waste: All solid materials that have come into contact with this compound, including gloves, weighing papers, pipette tips, and unused solid compound, must be collected in a dedicated, clearly labeled hazardous or cytotoxic waste container.[3][4] The container should be sealed to prevent the release of dust.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions and contaminated cell culture media, must be collected in a dedicated, sealed, and leak-proof hazardous or cytotoxic liquid waste container. Do not dispose of this waste down the drain.[5]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant, labeled sharps container.
-
Final Disposal: All waste streams must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company. High-temperature incineration is often the recommended method for cytotoxic waste.[3]
In the event of a spill, evacuate the immediate area and prevent the spread of the solid material.[7] Do not dry sweep, as this can create airborne dust.[7] Use a wet-wiping technique or a HEPA-filtered vacuum for cleanup.[8] All cleanup materials must be disposed of as hazardous waste. Report the spill to your institution's safety officer.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. weizmann.ac.il [weizmann.ac.il]
- 6. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 7. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
